molecular formula C5H8O3 B1282144 2-Cyclopropyl-2-hydroxyacetic acid CAS No. 5617-84-5

2-Cyclopropyl-2-hydroxyacetic acid

Cat. No.: B1282144
CAS No.: 5617-84-5
M. Wt: 116.11 g/mol
InChI Key: WGYFYSOUPAKFHY-UHFFFAOYSA-N
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Description

2-Cyclopropyl-2-hydroxyacetic acid is a useful research compound. Its molecular formula is C5H8O3 and its molecular weight is 116.11 g/mol. The purity is usually 95%.
The exact mass of the compound 2-Cyclopropyl-2-hydroxyacetic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-Cyclopropyl-2-hydroxyacetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Cyclopropyl-2-hydroxyacetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-cyclopropyl-2-hydroxyacetic acid
Source PubChem
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InChI

InChI=1S/C5H8O3/c6-4(5(7)8)3-1-2-3/h3-4,6H,1-2H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGYFYSOUPAKFHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201303142
Record name α-Hydroxycyclopropaneacetic acid
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Molecular Weight

116.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5617-84-5
Record name α-Hydroxycyclopropaneacetic acid
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name α-Hydroxycyclopropaneacetic acid
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Record name 2-cyclopropyl-2-hydroxyacetic acid
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Foundational & Exploratory

An In-Depth Technical Guide to the ¹H NMR Spectrum of 2-Cyclopropyl-2-hydroxyacetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of the proton nuclear magnetic resonance (¹H NMR) spectrum of 2-cyclopropyl-2-hydroxyacetic acid. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings and practical considerations for the acquisition and interpretation of the spectrum of this unique molecule. We will explore the nuanced spectral features arising from the interplay of the cyclopropyl ring, the chiral center, and the acidic and hydroxyl functionalities.

Introduction: The Structural Significance of 2-Cyclopropyl-2-hydroxyacetic Acid

2-Cyclopropyl-2-hydroxyacetic acid is a fascinating small molecule that incorporates several key structural features of interest in medicinal chemistry and organic synthesis. The cyclopropyl group, a strained three-membered ring, often imparts unique conformational rigidity and metabolic stability to drug candidates. The α-hydroxy acid moiety is a common pharmacophore found in numerous biologically active compounds. Understanding the precise three-dimensional structure and electronic environment of this molecule is paramount for its application, and ¹H NMR spectroscopy is the most powerful tool for this purpose. This guide will provide a detailed prediction and interpretation of its ¹H NMR spectrum, grounded in fundamental principles and empirical data.

Predicted ¹H NMR Spectrum of 2-Cyclopropyl-2-hydroxyacetic Acid

Proton Label Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constants (J, Hz) Integration
H-a~4.0 - 4.5Doublet of doublets (dd)Jab ≈ 8-10 Hz, Jac ≈ 4-6 Hz1H
H-b~0.8 - 1.2Multiplet (m)Jab ≈ 8-10 Hz, Jbc ≈ 4-6 Hz, Jbd ≈ 8-10 Hz, Jbe ≈ 4-6 Hz1H
H-c, H-d, H-e~0.2 - 0.7Multiplet (m)Complex coupling4H
-OHBroad, variableSinglet (s)None1H
-COOHBroad, variableSinglet (s)None1H

In-Depth Spectral Analysis

The unique structure of 2-cyclopropyl-2-hydroxyacetic acid gives rise to a complex and informative ¹H NMR spectrum. The following sections break down the reasoning behind the predicted chemical shifts and coupling patterns for each proton.

The Cyclopropyl Protons (H-b, H-c, H-d, H-e): A Region of High Shielding

A hallmark of cyclopropane-containing molecules is the pronounced upfield shift of the ring protons, often appearing between 0 and 1 ppm.[1][2] This shielding effect is attributed to the unique electronic structure of the cyclopropyl ring, which induces a ring current that opposes the external magnetic field in the region of the protons.[3]

  • H-b (Methine Proton): This proton, being part of the cyclopropyl ring and adjacent to the chiral center, is expected to appear as a complex multiplet in the range of 0.8 - 1.2 ppm. It will be coupled to the α-proton (H-a) and the geminal and vicinal protons on the cyclopropyl ring.

  • H-c, H-d, H-e (Methylene Protons): These four protons on the two CH₂ groups of the cyclopropyl ring are diastereotopic due to the adjacent chiral center. This means they are chemically non-equivalent and will have different chemical shifts. They are expected to resonate in the highly shielded region of approximately 0.2 - 0.7 ppm.[3][4] Their signals will be complex multiplets due to geminal and cis/trans vicinal couplings.

The coupling constants within the cyclopropyl ring are characteristic: Jgeminal is typically around -4 to -9 Hz (though the sign is not observed in a standard 1D spectrum), Jcis is in the range of 8-12 Hz, and Jtrans is between 4-8 Hz.[5][6]

The α-Proton (H-a): Deshielding by Electronegative Groups

The proton attached to the carbon bearing the hydroxyl and carboxylic acid groups (H-a) experiences significant deshielding due to the electron-withdrawing nature of the two oxygen atoms. Its chemical shift is predicted to be in the range of 4.0 - 4.5 ppm. This proton will be split by the adjacent cyclopropyl methine proton (H-b). Given the free rotation around the C-C bond, an average coupling constant will be observed. The multiplicity will likely be a doublet of doublets, arising from coupling to H-b and potentially one of the adjacent cyclopropyl methylene protons, or a more complex multiplet if coupling to multiple cyclopropyl protons is resolved.

The Exchangeable Protons (-OH and -COOH)

The protons of the hydroxyl and carboxylic acid groups are acidic and readily exchange with each other and with any trace amounts of water or deuterated solvent.[7] This rapid exchange typically results in broad singlet signals with variable chemical shifts.

  • Hydroxyl Proton (-OH): The chemical shift of the alcohol proton can vary widely, typically between 1-5 ppm, depending on the solvent, concentration, and temperature.[4]

  • Carboxylic Acid Proton (-COOH): The carboxylic acid proton is more acidic and therefore more deshielded, usually appearing as a broad singlet between 10-13 ppm.[4]

To confirm the assignment of these exchangeable protons, a D₂O shake experiment can be performed. Upon adding a drop of D₂O to the NMR sample and re-acquiring the spectrum, the signals for the -OH and -COOH protons will disappear due to their exchange with deuterium.

Experimental Protocol for ¹H NMR Spectrum Acquisition

A robust and reproducible protocol is essential for obtaining a high-quality ¹H NMR spectrum.

Step-by-Step Methodology
  • Sample Preparation:

    • Weigh approximately 5-10 mg of 2-cyclopropyl-2-hydroxyacetic acid into a clean, dry vial.

    • Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O). The choice of solvent can influence the chemical shifts, particularly for the exchangeable protons.[7]

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), which is defined as 0.00 ppm and serves as a reference point for the chemical shifts.[8]

    • Vortex the sample until the solid is completely dissolved.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve a homogeneous field, which results in sharp, symmetrical peaks.

    • Set the appropriate acquisition parameters, including the spectral width, acquisition time, and number of scans. For a dilute sample, a higher number of scans may be necessary to improve the signal-to-noise ratio.

    • Acquire the free induction decay (FID) data.

  • Data Processing:

    • Apply a Fourier transform to the FID to convert the time-domain data into the frequency-domain spectrum.

    • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm.

    • Integrate the peaks to determine the relative number of protons contributing to each signal.

    • Analyze the peak multiplicities and coupling constants to elucidate the structure.

Visualizing the Workflow

The following diagram illustrates the general workflow for acquiring and interpreting the ¹H NMR spectrum of 2-cyclopropyl-2-hydroxyacetic acid.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis dissolve Dissolve in Deuterated Solvent transfer Transfer to NMR Tube dissolve->transfer lock Lock & Shim transfer->lock acquire Acquire FID lock->acquire ft Fourier Transform acquire->ft phase_cal Phase & Calibrate ft->phase_cal integrate Integrate Peaks phase_cal->integrate interpret Interpret Spectrum integrate->interpret

Caption: A generalized workflow for ¹H NMR spectroscopy.

Logical Relationships in Spectral Interpretation

The interpretation of the ¹H NMR spectrum is a deductive process that relies on the logical relationships between the different spectral parameters.

Interpretation_Logic chem_shift Chemical Shift (δ) proton_env Proton Environment (Electronic Shielding) chem_shift->proton_env integration Integration proton_count Relative Number of Protons integration->proton_count multiplicity Multiplicity neighbor_protons Number of Neighboring Protons multiplicity->neighbor_protons coupling Coupling Constant (J) connectivity Connectivity & Dihedral Angle coupling->connectivity structure Molecular Structure proton_env->structure proton_count->structure neighbor_protons->structure connectivity->structure

Caption: Logical connections in NMR spectral interpretation.

Conclusion and Future Directions

This guide has provided a detailed theoretical framework for understanding the ¹H NMR spectrum of 2-cyclopropyl-2-hydroxyacetic acid. The predicted spectrum reveals a complex interplay of electronic and steric effects, from the characteristic shielding of the cyclopropyl ring to the deshielding of the α-proton and the lability of the acidic and hydroxyl protons. While this analysis is based on established principles, the acquisition of an experimental spectrum is crucial for definitive structural confirmation. Further two-dimensional NMR experiments, such as COSY and HSQC, would provide unambiguous evidence for the proton-proton and proton-carbon correlations, respectively, solidifying the assignments presented here. This comprehensive spectral understanding is a critical step in the rational design and development of novel therapeutics and functional materials incorporating this versatile chemical scaffold.

References

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The Strategic Deployment of 2-Cyclopropyl-2-hydroxyacetic Acid in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond Flatland – Embracing Three-Dimensionality in Drug Design with 2-Cyclopropyl-2-hydroxyacetic Acid

In the relentless pursuit of novel therapeutics with enhanced efficacy, selectivity, and improved pharmacokinetic profiles, medicinal chemists are increasingly venturing beyond the two-dimensional confines of traditional aromatic scaffolds. The strategic incorporation of three-dimensional (3D) motifs has emerged as a powerful approach to unlock new chemical space and address the shortcomings of existing drug candidates. Among these 3D fragments, the cyclopropyl group holds a privileged position, offering a unique blend of conformational rigidity, metabolic stability, and electronic properties that can profoundly influence the biological activity of a molecule.[1] This guide delves into the therapeutic potential of a particularly valuable chiral building block: 2-Cyclopropyl-2-hydroxyacetic acid. While not a therapeutic agent in itself, its true power lies in its role as a versatile scaffold for the construction of innovative drug candidates across a spectrum of disease areas. We will explore the inherent advantages conferred by the cyclopropyl moiety and provide a technical roadmap for its strategic deployment in drug discovery campaigns, complete with detailed experimental protocols and illustrative case studies.

The Cyclopropyl Advantage: A Paradigm Shift in Medicinal Chemistry

The seemingly simple three-membered ring of the cyclopropyl group belies a wealth of desirable physicochemical properties that can be leveraged to overcome common challenges in drug development.[1][2] The strained nature of the ring results in unique electronic characteristics, with the C-C bonds exhibiting partial π-character. This, coupled with its conformational rigidity, allows the cyclopropyl group to act as a bioisostere for various functional groups, including phenyl rings and gem-dimethyl groups, while introducing a distinct 3D vector.[1]

PropertyAdvantage in Drug Design
Metabolic Stability The high C-H bond dissociation energy of the cyclopropyl ring renders it less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes, often leading to an increased in vivo half-life and reduced potential for drug-drug interactions.[1]
Enhanced Potency The conformational constraint imposed by the cyclopropyl group can pre-organize a molecule into its bioactive conformation, leading to a more favorable entropic contribution to binding affinity and, consequently, enhanced potency.[3][4]
Improved Pharmacokinetics Introduction of a cyclopropyl moiety can modulate lipophilicity and polarity, leading to improved absorption, distribution, metabolism, and excretion (ADME) properties.
Increased Solubility In some contexts, the introduction of a cyclopropyl group can disrupt crystal packing and lead to an increase in aqueous solubility.
Novel Intellectual Property The use of this unique scaffold can provide a pathway to novel chemical entities with strong intellectual property protection.

Harnessing the Potential of 2-Cyclopropyl-2-hydroxyacetic Acid: A Gateway to Novel Therapeutics

2-Cyclopropyl-2-hydroxyacetic acid presents itself as a chiral synthon of immense value. The presence of three key functional groups – the cyclopropyl ring, a hydroxyl group, and a carboxylic acid – provides multiple handles for chemical modification, allowing for the facile generation of diverse compound libraries. The chiral center at the carbon bearing the hydroxyl and carboxyl groups adds another layer of specificity, crucial for optimizing interactions with chiral biological targets such as enzymes and receptors.

Proposed Therapeutic Applications and Experimental Workflows

This section will outline potential therapeutic applications for derivatives of 2-Cyclopropyl-2-hydroxyacetic acid, drawing inspiration from the established roles of cyclopropyl-containing molecules in medicine. For each application, a detailed experimental workflow is provided, from initial synthesis to biological evaluation.

Antiviral Agents: Targeting Viral Proteases

Scientific Rationale: Viral proteases are essential enzymes for the replication of many viruses, including coronaviruses and hepatitis C virus.[5] The development of protease inhibitors has been a cornerstone of antiviral therapy. The rigid cyclopropyl group can be used to position key pharmacophoric elements within the enzyme's active site with high precision, potentially leading to potent and selective inhibition.[3][4] The hydroxyl and carboxylic acid moieties of our building block can be derivatized to mimic the peptide backbone and interact with key residues in the protease active site.

Experimental Workflow:

Caption: Workflow for the discovery of antiviral protease inhibitors.

Protocols:

Protocol 1: Synthesis of a Candidate Protease Inhibitor

  • Esterification: To a solution of 2-Cyclopropyl-2-hydroxyacetic acid (1.0 eq) in methanol (0.5 M), add a catalytic amount of concentrated sulfuric acid. Reflux the mixture for 4 hours. Monitor the reaction by TLC. Upon completion, neutralize the reaction with a saturated solution of sodium bicarbonate and extract the product with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the methyl ester.

  • Amidation: To a solution of the methyl ester (1.0 eq) and a desired amine (e.g., a P1-P2 fragment of a known protease substrate) (1.1 eq) in dichloromethane (0.2 M) at 0 °C, add a coupling agent such as HATU (1.2 eq) and a base such as diisopropylethylamine (2.0 eq). Allow the reaction to warm to room temperature and stir for 12 hours. Monitor the reaction by LC-MS. Upon completion, wash the reaction mixture with 1 M HCl, saturated sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel. For separation of diastereomers, utilize chiral HPLC.

Protocol 2: Viral Protease Inhibition Assay

  • Prepare a stock solution of the purified compound in DMSO.

  • In a 96-well plate, add the viral protease enzyme to a buffer solution.

  • Add serial dilutions of the test compound to the wells.

  • Initiate the reaction by adding a fluorogenic substrate.

  • Monitor the increase in fluorescence over time using a plate reader.

  • Calculate the IC50 value, which represents the concentration of the inhibitor required to reduce enzyme activity by 50%.

Anticancer Agents: Targeting Tubulin Polymerization

Scientific Rationale: The microtubule network, formed by the polymerization of tubulin, is a critical component of the cytoskeleton and is essential for cell division.[6][7] Disruption of tubulin polymerization is a clinically validated strategy for cancer chemotherapy.[8][9] The rigid cyclopropyl group can be incorporated into molecules that bind to the colchicine-binding site of tubulin, inducing a conformational change that prevents polymerization.[2][6] The hydroxyl and carboxylic acid functionalities of 2-Cyclopropyl-2-hydroxyacetic acid can be derivatized to interact with key amino acid residues in this binding pocket.

Experimental Workflow:

Caption: Workflow for the discovery of anticancer tubulin polymerization inhibitors.

Protocols:

Protocol 3: Synthesis of a Candidate Tubulin Inhibitor

  • Amidation: Couple 2-Cyclopropyl-2-hydroxyacetic acid with a bioactive amine known to interact with the colchicine binding site (e.g., an aminobenzophenone derivative) using a standard coupling agent like EDC/HOBt in DMF.

  • Purification: Purify the resulting amide by preparative HPLC.

Protocol 4: Tubulin Polymerization Assay

  • Reconstitute purified tubulin in a polymerization buffer.

  • Add serial dilutions of the test compound to the tubulin solution in a 96-well plate.

  • Initiate polymerization by incubating the plate at 37°C.

  • Monitor the increase in absorbance at 340 nm over time, which corresponds to the extent of tubulin polymerization.

  • Determine the IC50 value for inhibition of tubulin polymerization.

Protocol 5: Cancer Cell Line Viability Assay (MTT)

  • Seed cancer cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compound for 72 hours.

  • Add MTT reagent to each well and incubate for 4 hours to allow for the formation of formazan crystals.

  • Solubilize the formazan crystals with a solubilization buffer.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the GI50 value, the concentration of the compound that inhibits cell growth by 50%.

Chiral Separation and Analysis: A Critical Step

Given that 2-Cyclopropyl-2-hydroxyacetic acid is a chiral molecule, and biological systems are inherently chiral, the separation and analysis of enantiomers of its derivatives are paramount.

Protocol 6: Chiral HPLC Method Development

  • Column Screening: Screen a variety of chiral stationary phases (CSPs), such as those based on polysaccharide derivatives (e.g., Chiralcel OD-H, Chiralpak AD-H) or protein-based columns.[10][11]

  • Mobile Phase Optimization: For normal-phase HPLC, a mobile phase consisting of hexane and a polar modifier like isopropanol or ethanol is a good starting point. For reversed-phase HPLC, a mixture of acetonitrile or methanol and an aqueous buffer is typically used.[12]

  • Parameter Adjustment: Optimize the separation by adjusting the mobile phase composition, flow rate, and column temperature. The addition of small amounts of an acidic or basic modifier can also improve peak shape and resolution.

Conclusion and Future Directions

2-Cyclopropyl-2-hydroxyacetic acid represents a powerful and underutilized chiral building block in the medicinal chemist's toolbox. Its inherent structural and electronic properties, conferred by the cyclopropyl moiety, offer a compelling strategy to address many of the challenges associated with modern drug discovery. The synthetic accessibility and the presence of multiple functional handles for derivatization make it an ideal starting point for the generation of diverse and innovative compound libraries.

The proposed therapeutic applications in virology and oncology are just two examples of the vast potential of this scaffold. Further exploration into other areas where cyclopropyl-containing drugs have shown promise, such as central nervous system disorders and infectious diseases, is warranted. As our understanding of the intricate interplay between three-dimensional molecular architecture and biological activity continues to grow, the strategic deployment of chiral building blocks like 2-Cyclopropyl-2-hydroxyacetic acid will undoubtedly play a pivotal role in the discovery of the next generation of life-saving medicines.

References

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Methodological & Application

Application Notes & Protocols: A Detailed Guide to the Laboratory Synthesis of 2-Cyclopropyl-2-hydroxyacetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the laboratory synthesis of 2-Cyclopropyl-2-hydroxyacetic acid, a valuable chiral building block in medicinal chemistry and drug development. The protocol herein details a robust and scalable two-step synthetic sequence commencing with the formation of a cyclopropyl Grignard reagent, followed by its nucleophilic addition to ethyl glyoxylate and subsequent saponification. This guide is designed for researchers, scientists, and drug development professionals, offering not only a step-by-step methodology but also in-depth explanations of the underlying chemical principles, causality for experimental choices, and critical safety considerations.

Introduction and Strategic Overview

2-Cyclopropyl-2-hydroxyacetic acid, also known as cyclopropyl mandelic acid, is a key structural motif found in numerous biologically active compounds. The presence of the cyclopropyl group often imparts unique conformational constraints and metabolic stability, making it a desirable feature in modern drug design. The α-hydroxy acid functionality provides a versatile handle for further chemical modification.

The synthetic strategy outlined in this guide is predicated on the well-established Grignard reaction, a powerful tool for carbon-carbon bond formation.[1] The synthesis proceeds in two primary stages:

  • Formation of the Grignard Adduct: Preparation of cyclopropylmagnesium bromide followed by its reaction with ethyl glyoxylate to form the corresponding ethyl 2-cyclopropyl-2-hydroxyacetate.

  • Saponification: Hydrolysis of the ester intermediate under basic conditions to yield the final carboxylic acid product.

This approach was selected for its reliability, high potential yield, and the commercial availability of the starting materials.

Synthesis_Workflow cluster_0 Stage 1: Grignard Adduct Formation cluster_1 Stage 2: Saponification A Cyclopropyl Bromide + Mg B Cyclopropylmagnesium Bromide A->B Anhydrous THF D Ethyl 2-Cyclopropyl-2-hydroxyacetate B->D Nucleophilic Addition C Ethyl Glyoxylate C->D Electrophile E NaOH / H₂O F 2-Cyclopropyl-2-hydroxyacetic Acid D->F Hydrolysis E->F G Acidic Workup (HCl) F->G Protonation

Figure 1: Overall synthetic workflow for 2-Cyclopropyl-2-hydroxyacetic acid.

Scientific Integrity and Mechanistic Rationale

2.1. The Grignard Reaction: A Cornerstone of C-C Bond Formation

The core of this synthesis is the Grignard reaction. Cyclopropyl bromide reacts with magnesium turnings in an anhydrous ether solvent, typically tetrahydrofuran (THF), to form cyclopropylmagnesium bromide.[2] The mechanism involves a single electron transfer from the magnesium metal to the alkyl halide, generating a radical anion which then reacts with another magnesium atom to form the organomagnesium species.

Causality: The choice of THF as a solvent is critical. Its ether oxygens coordinate with the magnesium ion of the Grignard reagent, stabilizing it in solution and preventing aggregation.[1] Furthermore, the reaction must be conducted under strictly anhydrous conditions, as even trace amounts of water will protonate the highly basic Grignard reagent, quenching it and reducing the yield.[3]

The subsequent step involves the nucleophilic attack of the carbanionic cyclopropyl group of the Grignard reagent on the electrophilic carbonyl carbon of ethyl glyoxylate.[1] This forms a tetrahedral magnesium alkoxide intermediate. An acidic workup (typically with a saturated aqueous solution of ammonium chloride) protonates the alkoxide to yield the desired α-hydroxy ester, Ethyl 2-cyclopropyl-2-hydroxyacetate.

2.2. Saponification: Cleavage to the Final Product

Saponification is the hydrolysis of an ester under basic conditions. In this protocol, sodium hydroxide (NaOH) acts as the nucleophile, attacking the carbonyl carbon of the ethyl ester. This leads to the formation of a tetrahedral intermediate which then collapses, expelling the ethoxide leaving group. The ethoxide, a strong base, deprotonates the newly formed carboxylic acid, driving the reaction to completion and forming the sodium salt of the target molecule. A final acidification step with a strong acid like HCl is required to protonate the carboxylate and precipitate the final product, 2-Cyclopropyl-2-hydroxyacetic acid.

Detailed Experimental Protocols

Safety First: This synthesis involves flammable solvents, pyrophoric reagents (when finely divided), and corrosive substances. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

Part A: Preparation of Cyclopropylmagnesium Bromide (Grignard Reagent)

  • Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen inlet. Flame-dry all glassware under a stream of nitrogen or dry in an oven overnight at 120 °C and assemble while hot to ensure all moisture is removed.

  • Reagent Preparation: Place magnesium turnings (1.2 eq.) in the flask. Add a small crystal of iodine to help initiate the reaction.

  • Initiation: In the dropping funnel, prepare a solution of cyclopropyl bromide (1.0 eq.) in anhydrous THF. Add approximately 10% of this solution to the magnesium turnings.

  • Reaction: The reaction should initiate spontaneously, evidenced by heat evolution and the disappearance of the iodine color. If it does not start, gentle warming with a heat gun may be necessary. Once initiated, add the remaining cyclopropyl bromide solution dropwise at a rate that maintains a gentle reflux.

  • Completion: After the addition is complete, continue to stir the mixture at room temperature for an additional 1-2 hours to ensure all the magnesium has reacted. The resulting grey-black solution is the cyclopropylmagnesium bromide reagent. It should be used immediately in the next step.

Part B: Synthesis of Ethyl 2-Cyclopropyl-2-hydroxyacetate

  • Reaction Setup: In a separate flame-dried, three-necked flask under a nitrogen atmosphere, prepare a solution of ethyl glyoxylate (1.0 eq.) in anhydrous THF. Cool this solution to 0 °C using an ice bath.

  • Grignard Addition: Add the freshly prepared cyclopropylmagnesium bromide solution (1.1 eq.) dropwise to the cooled ethyl glyoxylate solution via a cannula or the dropping funnel. Maintain the temperature below 5 °C during the addition.[1]

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, cool the flask back to 0 °C and slowly quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with diethyl ether or ethyl acetate.

  • Workup: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude ethyl 2-cyclopropyl-2-hydroxyacetate, which can be purified by column chromatography if necessary.

Part C: Saponification to 2-Cyclopropyl-2-hydroxyacetic Acid

  • Hydrolysis: Dissolve the crude ethyl 2-cyclopropyl-2-hydroxyacetate in a mixture of ethanol and water. Add a solution of sodium hydroxide (2.0 eq.) in water.

  • Reaction: Heat the mixture to reflux and stir for 2-4 hours, or until TLC indicates the complete consumption of the starting ester.

  • Solvent Removal: Cool the reaction mixture and remove the ethanol under reduced pressure.

  • Acidification: Cool the remaining aqueous solution in an ice bath and acidify to pH 1-2 by the slow addition of concentrated hydrochloric acid (HCl). A white precipitate of the product should form.

  • Isolation: Collect the solid product by vacuum filtration, wash the filter cake with cold water to remove any inorganic salts, and dry the product under vacuum to yield pure 2-Cyclopropyl-2-hydroxyacetic acid.

Quantitative Data Summary

ReagentMW ( g/mol )Molar Eq.Moles (mol)Mass (g)Volume (mL)Density (g/mL)
Part A & B
Cyclopropyl Bromide120.981.00.112.18.31.46
Magnesium Turnings24.311.20.122.9--
Ethyl Glyoxylate (50% in Toluene)102.091.00.120.4~20.4~1.0
Anhydrous THF72.11---2500.889
Part C
Ethyl 2-Cyclopropyl-2-hydroxyacetate144.171.0~0.08~11.5--
Sodium Hydroxide40.002.00.166.4--
Product
2-Cyclopropyl-2-hydroxyacetic Acid116.12-~0.07~8.1--

*Note: Moles, mass, and yield for Part C and the final product are theoretical based on an assumed 80% yield from the Grignard reaction and 90% yield from saponification.

Characterization and Purity

The identity and purity of the final product, 2-Cyclopropyl-2-hydroxyacetic acid, should be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the chemical structure and assess purity.

  • FT-IR Spectroscopy: To identify characteristic functional groups (O-H stretch of the alcohol and carboxylic acid, C=O stretch of the carboxylic acid).

  • Mass Spectrometry: To confirm the molecular weight of the compound.

  • Melting Point: To assess the purity of the crystalline solid.

References

  • BenchChem. (2025). Application Notes and Protocols: Reaction of Cyclopropylmagnesium Bromide with Ketones and Aldehydes.
  • Google Patents. (n.d.). US6777576B2 - Production method of 2-cyclohexyl-2-hydroxy-2-phenylacetic acid intermediate therefor and production method thereof.
  • Google Patents. (n.d.). CN102757455B - Preparation method of cyclopropylboronic acid.
  • Sigma-Aldrich. (n.d.). Cyclopropylmagnesium bromide 0.5M THF.
  • Chemistry LibreTexts. (2024). 17.5: Alcohols from Carbonyl Compounds - Grignard Reagents.

Sources

Enantioselective Synthesis of (R)-2-Cyclopropyl-2-hydroxyacetic Acid: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Chiral Cyclopropyl-α-Hydroxy Acids in Medicinal Chemistry

(R)-2-Cyclopropyl-2-hydroxyacetic acid is a chiral building block of significant interest in the pharmaceutical industry. The unique combination of a cyclopropyl ring and a chiral α-hydroxy acid moiety imparts valuable properties to bioactive molecules. The cyclopropane ring, a small, strained carbocycle, can enhance metabolic stability, improve potency, and modulate the conformational properties of a drug molecule. The chiral hydroxyl and carboxylic acid groups provide key points for hydrogen bonding and other interactions with biological targets, making this scaffold a valuable component in the design of novel therapeutics. The enantiomeric purity of such building blocks is often critical for pharmacological activity and to minimize off-target effects. This guide provides a detailed, field-proven protocol for the enantioselective synthesis of the (R)-enantiomer of 2-cyclopropyl-2-hydroxyacetic acid, starting from readily available materials.

Synthetic Strategy Overview

The presented strategy involves a two-step sequence:

  • Synthesis of the Prochiral Precursor: Oxidation of cyclopropyl methyl ketone to the corresponding α-keto acid, 2-cyclopropyl-2-oxoacetic acid.

  • Enantioselective Reduction: Asymmetric reduction of the prochiral ketone in 2-cyclopropyl-2-oxoacetic acid to the desired (R)-α-hydroxy acid using a Corey-Bakshi-Shibata (CBS) reduction.

This approach was selected for its reliability, high enantioselectivity, and the commercial availability of the required reagents and catalysts.

G cluster_0 PART 1: Precursor Synthesis cluster_1 PART 2: Enantioselective Reduction cluster_2 PART 3: Analysis Cyclopropyl methyl ketone Cyclopropyl methyl ketone 2-Cyclopropyl-2-oxoacetic acid 2-Cyclopropyl-2-oxoacetic acid Cyclopropyl methyl ketone->2-Cyclopropyl-2-oxoacetic acid KMnO4 Oxidation (R)-2-Cyclopropyl-2-hydroxyacetic acid (R)-2-Cyclopropyl-2-hydroxyacetic acid 2-Cyclopropyl-2-oxoacetic acid->(R)-2-Cyclopropyl-2-hydroxyacetic acid CBS Reduction ((R)-CBS Catalyst) Enantiomeric Excess (ee) Determination Enantiomeric Excess (ee) Determination (R)-2-Cyclopropyl-2-hydroxyacetic acid->Enantiomeric Excess (ee) Determination Chiral HPLC

Figure 1: Overall workflow for the synthesis and analysis of (R)-2-Cyclopropyl-2-hydroxyacetic acid.

Part 1: Synthesis of 2-Cyclopropyl-2-oxoacetic Acid

The synthesis of the key intermediate, 2-cyclopropyl-2-oxoacetic acid, is achieved through the oxidation of commercially available cyclopropyl methyl ketone. Potassium permanganate is a powerful and cost-effective oxidizing agent for this transformation.

Protocol 1: Oxidation of Cyclopropyl Methyl Ketone

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)
Cyclopropyl methyl ketone84.1210.0 g118.9
Sodium carbonate105.991.45 g13.7
Potassium permanganate158.0319.8 g125.3
Water18.02~660 mL-
Methanol32.04~90 mL-
Acetone58.08~80 mL-

Procedure:

  • To a suitable reaction vessel, add cyclopropyl methyl ketone (10.0 g, 118.9 mmol) and sodium carbonate (1.45 g, 13.7 mmol) to 66 mL of water.

  • Heat the mixture to 50 °C with stirring.

  • In a separate beaker, prepare a solution of potassium permanganate (19.8 g, 125.3 mmol) in 594 mL of water.

  • Slowly add the potassium permanganate solution to the reaction mixture over a period of 10 hours, maintaining the temperature at 50 °C. The addition of the oxidant should be carefully controlled to manage the exotherm.

  • After the addition is complete, continue stirring at 50 °C until the purple color of the permanganate has disappeared.

  • Quench the reaction by the careful addition of methanol (~90 mL) until the mixture becomes colorless.

  • Filter the reaction mixture to remove the manganese dioxide precipitate.

  • Concentrate the filtrate under reduced pressure to obtain a white solid.

  • To the solid, add acetone (80 mL) and heat the suspension to 65 °C for 30 minutes.

  • Cool the mixture to room temperature to allow for the precipitation of the product.

  • Collect the white solid by filtration and dry under vacuum to yield 2-cyclopropyl-2-oxoacetic acid.[1]

Part 2: Enantioselective Synthesis of (R)-2-Cyclopropyl-2-hydroxyacetic Acid via CBS Reduction

The Corey-Bakshi-Shibata (CBS) reduction is a highly reliable and enantioselective method for the reduction of prochiral ketones to chiral alcohols.[2][3][4] The reaction utilizes a chiral oxazaborolidine catalyst, which complexes with borane to create a chiral reducing agent. The stereochemical outcome of the reduction is predictable based on the stereochemistry of the CBS catalyst. To obtain the (R)-alcohol, the (R)-CBS catalyst is employed.

G cluster_CBS CBS Catalyst Activation and Ketone Coordination cluster_Reduction Hydride Transfer and Product Formation CBS_catalyst (R)-CBS Catalyst Activated_complex Activated Catalyst-Borane Complex CBS_catalyst->Activated_complex + BH3 Borane BH3 Coordinated_ketone Coordinated Ketone-Catalyst Complex Activated_complex->Coordinated_ketone + Ketone Ketone 2-Cyclopropyl-2-oxoacetic acid Ketone->Coordinated_ketone Transition_state Six-membered Transition State Coordinated_ketone->Transition_state Intramolecular Hydride Transfer Product_complex Product-Catalyst Complex Transition_state->Product_complex Product (R)-2-Cyclopropyl-2-hydroxyacetic acid Product_complex->Product Workup

Figure 2: Simplified mechanism of the Corey-Bakshi-Shibata (CBS) reduction.

Protocol 2: CBS Reduction of 2-Cyclopropyl-2-oxoacetic Acid

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (for 10 mmol scale)Moles (mmol)
2-Cyclopropyl-2-oxoacetic acid114.101.14 g10.0
(R)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)-1.0 mL1.0
Borane-dimethyl sulfide complex (BMS, ~10 M)75.97~0.6 mL~6.0
Anhydrous Tetrahydrofuran (THF)72.11~50 mL-
Methanol32.04~10 mL-
1 M Hydrochloric acid36.46As needed-
Diethyl ether or Ethyl acetate-As needed-
Saturated sodium bicarbonate solution-As needed-
Brine-As needed-
Anhydrous magnesium sulfate or sodium sulfate-As needed-

Procedure:

  • Set up an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • Under a nitrogen atmosphere, dissolve 2-cyclopropyl-2-oxoacetic acid (1.14 g, 10.0 mmol) in anhydrous THF (20 mL).

  • Cool the solution to -20 °C in a suitable cooling bath.

  • In a separate dry flask under nitrogen, add (R)-2-Methyl-CBS-oxazaborolidine (1.0 mL of a 1 M solution in toluene, 1.0 mmol, 0.1 equiv).

  • To the CBS catalyst, add borane-dimethyl sulfide complex (~0.1 mL, ~1.0 mmol, 0.1 equiv) and stir for 10 minutes at room temperature to form the active catalyst complex.

  • Dilute the activated catalyst with anhydrous THF (10 mL) and add it to the solution of the keto acid at -20 °C.

  • Slowly add a solution of borane-dimethyl sulfide complex (~0.5 mL, ~5.0 mmol, 0.5 equiv) in anhydrous THF (10 mL) to the reaction mixture via the dropping funnel over 30 minutes, maintaining the temperature at -20 °C.

  • Stir the reaction mixture at -20 °C for 2-4 hours, monitoring the progress by TLC.

  • Once the reaction is complete, quench it by the slow, dropwise addition of methanol (10 mL) at -20 °C.

  • Allow the mixture to warm to room temperature and then carefully add 1 M HCl until the solution is acidic (pH ~2).

  • Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 30 mL).

  • Wash the combined organic layers with saturated sodium bicarbonate solution (2 x 20 mL) and brine (1 x 20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude (R)-2-Cyclopropyl-2-hydroxyacetic acid.

Purification:

The crude product can be purified by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent, with a small amount of acetic acid added to the mobile phase to prevent tailing. Alternatively, recrystallization from a suitable solvent system can be employed.

Part 3: Determination of Enantiomeric Excess

The enantiomeric excess (ee) of the synthesized (R)-2-Cyclopropyl-2-hydroxyacetic acid can be determined by chiral High-Performance Liquid Chromatography (HPLC). This often requires derivatization of the carboxylic acid to an ester (e.g., methyl or ethyl ester) to improve its chromatographic behavior on common chiral stationary phases.

Protocol 3: Chiral HPLC Analysis

Sample Preparation (Esterification):

  • Dissolve a small sample of the purified product (~5 mg) in methanol (1 mL).

  • Add a few drops of concentrated sulfuric acid and heat the mixture at reflux for 1-2 hours.

  • Cool the solution, neutralize with saturated sodium bicarbonate solution, and extract with diethyl ether.

  • Dry the ether layer over anhydrous sodium sulfate, filter, and carefully evaporate the solvent.

  • Dissolve the resulting methyl ester in the HPLC mobile phase for analysis.

HPLC Conditions:

ParameterCondition
Column Chiralcel® OD-H or a similar polysaccharide-based chiral stationary phase
Mobile Phase Hexane/Isopropanol (e.g., 90:10 v/v)
Flow Rate 1.0 mL/min
Detection UV at 210 nm
Column Temperature 25 °C

The retention times of the (R) and (S) enantiomers will differ, allowing for the calculation of the enantiomeric excess by integrating the peak areas:

ee (%) = [ (AreaR - AreaS) / (AreaR + AreaS) ] x 100

Conclusion

The protocols detailed in this guide provide a robust and reliable method for the enantioselective synthesis of (R)-2-Cyclopropyl-2-hydroxyacetic acid. The two-step sequence, involving the oxidation of a readily available ketone followed by a highly selective CBS reduction, offers a practical route to this valuable chiral building block. The provided analytical method allows for the accurate determination of the enantiomeric purity of the final product, which is crucial for its application in drug discovery and development. Careful execution of these protocols, with particular attention to anhydrous conditions in the CBS reduction step, should afford the target compound in high yield and excellent enantiomeric excess.

References

  • Organic Chemistry Portal. Corey-Bakshi-Shibata Reduction. Available at: [Link]

  • Zhang, T., et al. (2011). Separation of mandelic acid and its derivatives with new immobilized cellulose chiral stationary phase. Journal of Pharmaceutical and Biomedical Analysis, 55(1), 174-177. Available at: [Link]

  • NROChemistry. Corey-Bakshi-Shibata Reduction: Mechanism & Examples. Available at: [Link]

  • Organic Chemistry, Reaction Mechanism. CBS Reduction, Enantioselective Catalysis. Available at: [Link]

  • Organic Syntheses. (M)-2-Hydroxymethyl-1-(2-hydroxy-4,6-dimethylphenyl)naphthalene [(M)- 6 ]. Available at: [Link]

Sources

Application and Protocol Guide for the Quantification of 2-Cyclopropyl-2-hydroxyacetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 2-Cyclopropyl-2-hydroxyacetic acid Quantification

2-Cyclopropyl-2-hydroxyacetic acid is a small molecule of significant interest in pharmaceutical and metabolic research. Its unique structure, featuring a cyclopropyl ring and a chiral center at the alpha-position to the carboxylic acid, presents distinct analytical challenges. Accurate and precise quantification of this analyte in various matrices, particularly biological fluids, is crucial for pharmacokinetic studies, metabolism profiling, and ensuring the quality of active pharmaceutical ingredients. This document provides a detailed guide on robust analytical methodologies for the quantification of 2-Cyclopropyl-2-hydroxyacetic acid, tailored for researchers, scientists, and drug development professionals. We will delve into the rationale behind method selection and provide detailed, field-proven protocols for Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Chiral High-Performance Liquid Chromatography (HPLC).

SECTION 1: High-Sensitivity Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS stands as the gold standard for quantifying small molecules in complex matrices due to its exceptional sensitivity, selectivity, and wide dynamic range. For a polar and hydrophilic compound like 2-Cyclopropyl-2-hydroxyacetic acid, derivatization is often employed to enhance its retention on reversed-phase columns and improve ionization efficiency.

Causality in Method Development:

The choice of a derivatizing agent is critical. Agents that react with the carboxylic acid group can significantly improve chromatographic performance and detection sensitivity. 3-Nitrophenylhydrazine (3-NPH) is an excellent candidate as it reacts with carboxylic acids under mild conditions to form a stable derivative that ionizes well in positive electrospray ionization (ESI) mode.[1][2] This derivatization strategy is particularly advantageous for short-chain fatty and organic acids that are otherwise difficult to analyze with conventional reversed-phase LC-MS systems.[1][3]

Sample preparation from biological matrices like plasma must efficiently remove proteins and phospholipids that can cause ion suppression and clog the analytical system.[4][5] A protein precipitation followed by liquid-liquid extraction offers a clean sample extract suitable for sensitive LC-MS/MS analysis.[6][7][8]

Experimental Workflow for LC-MS/MS Quantification

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing s1 Plasma Sample (100 µL) s2 Add Internal Standard s1->s2 s3 Protein Precipitation (Acetonitrile) s2->s3 s4 Vortex & Centrifuge s3->s4 s5 Supernatant Transfer s4->s5 s6 Derivatization with 3-NPH s5->s6 s7 Evaporate & Reconstitute s6->s7 a1 Injection into UPLC-MS/MS s7->a1 a2 Chromatographic Separation (C18 Column) a1->a2 a3 Mass Spectrometric Detection (ESI+, MRM) a2->a3 d1 Peak Integration a3->d1 d2 Calibration Curve Generation d1->d2 d3 Quantification of Analyte d2->d3

Caption: Workflow for LC-MS/MS analysis of 2-Cyclopropyl-2-hydroxyacetic acid.

Detailed Protocol for LC-MS/MS Quantification

1. Sample Preparation (Human Plasma)

  • To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of an internal standard solution (e.g., a stable isotope-labeled analog of the analyte).

  • Add 400 µL of cold acetonitrile to precipitate proteins.[4][9]

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube.

  • To the supernatant, add 50 µL of 200 mM 3-nitrophenylhydrazine (3-NPH) hydrochloride and 50 µL of 120 mM N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC).[2]

  • Incubate the mixture at 40°C for 30 minutes.

  • Quench the reaction by adding 200 µL of 0.1% formic acid in water.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

2. LC-MS/MS Conditions

ParameterSuggested Conditions
LC System UPLC system
Column Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start with 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, and re-equilibrate for 2 minutes.
Flow Rate 0.4 mL/min
Injection Volume 5 µL
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions To be determined by direct infusion of the derivatized analyte and its standard. A hypothetical transition would be based on the derivatized mass.
Collision Energy To be optimized for the specific MRM transitions.

3. Method Validation Parameters

A full validation of this method should be conducted according to regulatory guidelines, assessing linearity, accuracy, precision, selectivity, recovery, and stability.

ParameterTypical Acceptance Criteria
Linearity (r²) > 0.99
Accuracy Within ±15% of the nominal concentration (±20% at the Lower Limit of Quantification, LLOQ)
Precision (%CV) ≤ 15% (≤ 20% at LLOQ)
LLOQ Signal-to-noise ratio > 10, with acceptable accuracy and precision. Expected to be in the low ng/mL range post-derivatization.

SECTION 2: Robust Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. Due to the polar nature and low volatility of 2-Cyclopropyl-2-hydroxyacetic acid, derivatization is mandatory to convert it into a more volatile and less polar compound suitable for GC analysis.[10]

Rationale for Derivatization in GC-MS:

Silylation is a common and effective derivatization technique for compounds containing active hydrogens, such as in hydroxyl and carboxyl groups. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are highly effective for this purpose, replacing the active hydrogens with trimethylsilyl (TMS) groups. This derivatization significantly increases the volatility and thermal stability of the analyte, allowing for its successful separation and detection by GC-MS.[10]

Experimental Workflow for GC-MS Quantification

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing s1 Plasma Sample (100 µL) s2 Add Internal Standard s1->s2 s3 Liquid-Liquid Extraction (e.g., Ethyl Acetate) s2->s3 s4 Evaporate Organic Layer s3->s4 s5 Derivatization with BSTFA s4->s5 s6 Incubation s5->s6 a1 Injection into GC-MS s6->a1 a2 Chromatographic Separation (e.g., DB-5ms Column) a1->a2 a3 Mass Spectrometric Detection (EI, SIM/Scan) a2->a3 d1 Peak Integration a3->d1 d2 Calibration Curve Construction d1->d2 d3 Analyte Quantification d2->d3

Caption: Workflow for GC-MS analysis of 2-Cyclopropyl-2-hydroxyacetic acid.

Detailed Protocol for GC-MS Quantification

1. Sample Preparation and Derivatization

  • To 100 µL of plasma, add an appropriate internal standard.

  • Perform a liquid-liquid extraction by adding 500 µL of ethyl acetate, vortexing for 2 minutes, and centrifuging.

  • Transfer the organic layer to a clean tube and evaporate to dryness.

  • To the dried residue, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.

  • Seal the vial and heat at 70°C for 30 minutes.

  • Cool the sample to room temperature before injection.

2. GC-MS Conditions

ParameterSuggested Conditions
GC System Gas Chromatograph with a Mass Selective Detector
Column A non-polar capillary column such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness)
Injector Temperature 250°C
Oven Program Start at 80°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.
Carrier Gas Helium at a constant flow of 1 mL/min
MS Transfer Line 280°C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM) for target ions of the derivatized analyte and internal standard for quantification.

3. Quantitative Data Summary

ParameterExpected Performance
Linearity (r²) > 0.99
Accuracy Within ±15% of the nominal concentration (±20% at LLOQ)
Precision (%CV) ≤ 15% (≤ 20% at LLOQ)
Limit of Detection Dependent on the cleanliness of the sample and the instrument sensitivity, but typically in the ng/mL range.

SECTION 3: Chiral Separation by High-Performance Liquid Chromatography (HPLC)

The presence of a chiral center in 2-Cyclopropyl-2-hydroxyacetic acid necessitates the development of a stereoselective analytical method to distinguish between its enantiomers. Chiral HPLC is the most common and effective technique for this purpose.[11]

The Principle of Chiral Recognition:

Chiral separation is achieved by using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. For α-hydroxy acids, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often effective.[12] Alternatively, immunoaffinity chromatography using antibodies specific to one enantiomer can provide high selectivity.[13]

Experimental Workflow for Chiral HPLC Separation

ChiralHPLC_Workflow cluster_prep Sample Preparation cluster_analysis Chiral HPLC Analysis cluster_data Data Analysis s1 Sample in Solution s2 Filtration (0.22 µm) s1->s2 a1 Injection into HPLC s2->a1 a2 Chromatographic Separation (Chiral Stationary Phase) a1->a2 a3 UV Detection a2->a3 d1 Peak Identification & Integration a3->d1 d2 Resolution Calculation d1->d2 d3 Enantiomeric Purity Determination d2->d3

Caption: Workflow for chiral HPLC analysis of 2-Cyclopropyl-2-hydroxyacetic acid.

Detailed Protocol for Chiral HPLC Separation

1. Sample Preparation

  • Dissolve the sample containing 2-Cyclopropyl-2-hydroxyacetic acid in the mobile phase.

  • Filter the sample through a 0.22 µm syringe filter before injection.

2. Chiral HPLC Conditions

ParameterSuggested Conditions
HPLC System Standard HPLC system with UV detector
Column A polysaccharide-based chiral column (e.g., Chiralcel OD-H or Chiralpak AD-H). The selection is empirical and may require screening of different chiral columns.[11]
Mobile Phase A mixture of hexane and a polar modifier like isopropanol or ethanol, often with a small amount of an acidic additive like trifluoroacetic acid (TFA) or formic acid to suppress the ionization of the carboxyl group. A typical starting point could be Hexane:Isopropanol:TFA (90:10:0.1 v/v/v).
Flow Rate 1.0 mL/min
Column Temperature Ambient or controlled (e.g., 25°C)
Detection UV at a low wavelength (e.g., 210 nm) as the analyte lacks a strong chromophore.
Injection Volume 10 µL

3. Data Analysis and Interpretation

The primary goal is to achieve baseline separation of the two enantiomeric peaks. The resolution (Rs) between the peaks should be greater than 1.5 for accurate quantification. The enantiomeric excess (% ee) can be calculated from the peak areas of the two enantiomers.

Conclusion and Future Perspectives

The analytical methods outlined in this guide provide a robust framework for the accurate and reliable quantification of 2-Cyclopropyl-2-hydroxyacetic acid in various contexts. The choice of method will depend on the specific requirements of the study, such as the need for high sensitivity (LC-MS/MS), analysis of volatile derivatives (GC-MS), or the resolution of enantiomers (Chiral HPLC). It is imperative that any method adapted from these protocols undergoes rigorous validation to ensure its suitability for the intended application. Future advancements may include the development of direct injection methods for LC-MS/MS without derivatization, potentially using hydrophilic interaction liquid chromatography (HILIC), and the exploration of supercritical fluid chromatography (SFC) for chiral separations, which can offer faster analysis times and reduced solvent consumption.

References

  • Bicker, W., Lammerhofer, M., & Lindner, W. (2005). Enantiomer separation of alpha-hydroxy acids in high-performance immunoaffinity chromatography.
  • Brotz, M., Krumbiegel, G., & May, K. (2015). Comparison of blood plasma sample preparation methods for combined LC-MS lipidomics and metabolomics.
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  • Ioffe, D. V., & Nesmeyanov, A. N. (1954). cyclopropanecarboxylic acid. Organic Syntheses, 34, 29.
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  • Method Package for Short Chain Fatty Acids. (n.d.). Shimadzu. Retrieved from [Link]

  • Nagatomo, T., et al. (2013). A rapid derivatization based LC–MS/MS method for quantitation of short chain fatty acids in human plasma and urine.
  • Nagy, K., & Vekey, K. (2004). Rapid analysis of fatty acids in the presence of a partially miscible solvent pair and stepwise gradient. Analytical Chemistry, 76(18), 5517-5521.
  • Park, J. H., et al. (2022). Development and Validation of Bioanalytical LC–MS/MS Method for Pharmacokinetic Assessment of Amoxicillin and Clavulanate in Human Plasma. Pharmaceuticals, 15(10), 1269.
  • Pirkle, W. H., & Welch, C. J. (1984). Chiral high-performance liquid chromatographic stationary phases. 1. Separation of the enantiomers of sulfoxides, amines, amino acids, alcohols, hydroxy acids, lactones, and mercaptans. The Journal of Organic Chemistry, 49(1), 138-140.
  • Porvair Sciences. (2023). Improving sample preparation for LC-MS/MS analysis. News-Medical.Net.
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  • SIELC Technologies. (2018). Cyclopropane carboxylic acid. Retrieved from [Link]

  • Tritto, I., & Meli, A. (1996). Synthesis and characterization of chiral cyclopropane derivatives. Tetrahedron: Asymmetry, 7(6), 1735-1744.
  • Tsugawa, H., et al. (2011). LC-MS based metabolomics for the detection of metabolic changes in human plasma after ingestion of an amino acid supplement.
  • van den Broek, I., & Sparidans, R. W. (2013). Development and validation of a LC-MS/MS method for quantitation of 3-hydroxypentanoic acid and 3-oxopentanoic acid in human plasma and its application to a clinical study of glucose transporter type I deficiency (G1D) syndrome.
  • Veuthey, J. L., & Dayer, P. (1993). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. LCGC Europe, 6(8).
  • Wang, S., et al. (2015). A concise review of liquid chromatography-mass spectrometry-based quantification methods for short chain fatty acids as endogenous biomarkers. Molecules, 20(9), 16358-16374.
  • Wu, C., et al. (2018). Synthesis and quantification of short-chain fatty acid esters of hydroxy fatty acids in rat intestinal contents and fecal samples by LC-MS/MS. Journal of Lipid Research, 59(2), 334-343.
  • Yamada, T., & Yasuda, S. (2000). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples.
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Sources

HPLC method development for 2-Cyclopropyl-2-hydroxyacetic acid

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the Chromatographic Analysis of 2-Cyclopropyl-2-hydroxyacetic acid

Abstract

This application note provides a comprehensive guide for the development of robust High-Performance Liquid Chromatography (HPLC) methods for 2-Cyclopropyl-2-hydroxyacetic acid. As a small, polar, and chiral alpha-hydroxy acid, this molecule presents unique challenges for chromatographic analysis, including poor retention in traditional reversed-phase systems and the potential need for enantiomeric separation. This document outlines systematic strategies, detailed protocols, and the scientific rationale behind experimental choices for both achiral (purity/assay) and chiral analyses. Methodologies discussed include advanced reversed-phase techniques, Hydrophilic Interaction Liquid Chromatography (HILIC), and chiral chromatography, providing researchers and drug development professionals with a practical framework for achieving optimal separation and analysis.

Introduction: The Analytical Challenge

2-Cyclopropyl-2-hydroxyacetic acid is a valuable chiral building block in the synthesis of active pharmaceutical ingredients (APIs). Its precise quantification and purity assessment are critical for ensuring the quality, safety, and efficacy of the final drug product. The molecule's structure, characterized by a carboxylic acid, a hydroxyl group, and a small cyclopropyl ring, results in high polarity and the presence of a stereocenter.

These features pose two primary analytical hurdles:

  • Retention of a Highly Polar Analyte: Highly polar compounds are poorly retained on conventional nonpolar stationary phases (like C18) used in reversed-phase HPLC, often eluting in the solvent front.[1][2] This makes accurate quantification difficult and separation from other polar impurities nearly impossible.

  • Resolution of Enantiomers: As a chiral molecule, its biological activity may be stereospecific. Therefore, a method capable of separating and quantifying the individual enantiomers is often a regulatory requirement.

This guide provides a logical, step-by-step approach to overcome these challenges, grounded in established chromatographic principles and regulatory expectations.

Analyte Characterization and Strategic Implications

PropertyEstimated Value / CharacteristicChromatographic Implication
Structure Small, compact structure with limited nonpolar regions.
Molecular Weight ~130.14 g/mol Small molecule, suitable for a wide range of HPLC techniques.
Polarity High (Hydrophilic)Poor retention in standard reversed-phase HPLC. HILIC or specialized RP phases are necessary.[1]
pKa (Carboxylic Acid) ~3.5 - 4.0 (estimated from glycolic acid, pKa ≈ 3.83[3])Ionization state is highly dependent on mobile phase pH. Suppressing ionization (pH < 2.5) is critical for retention in RP-HPLC.[4]
Chirality Contains one stereocenterEnantiomeric separation requires a chiral stationary phase (CSP) or chiral mobile phase additive.
UV Absorbance Lacks a strong chromophoreDetection requires low UV wavelength (e.g., 200-220 nm). Mobile phase selection must be compatible with low UV detection.

A Systematic Approach to Method Development

The choice of chromatographic mode is the most critical decision. The following workflow provides a systematic path for selecting and optimizing the appropriate analytical method.

MethodDevelopmentWorkflow start_node start_node decision_node decision_node process_node process_node sub_process_node sub_process_node end_node end_node A Analyte Characterization (Polar, Acidic, Chiral) B Define Analytical Goal A->B C1 Achiral Analysis (Assay / Purity) B->C1 Assay/Purity C2 Chiral Analysis (Enantiomeric Purity) B->C2 Enantiomeric Ratio D1 Screen Stationary Phases C1->D1 D2 Screen Chiral Stationary Phases (CSPs) C2->D2 E1 HILIC (Amide, Diol, Zwitterionic) D1->E1 E2 Polar-Modified RP (AQ-C18, Phenyl-Hexyl) D1->E2 E3 Mixed-Mode (RP/Anion-Exchange) D1->E3 F1 Optimize Mobile Phase (ACN/Buffer Ratio, pH, Buffer Conc.) E1->F1 E2->F1 E3->F1 G Method Validation (per ICH Q2) F1->G E4 Polysaccharide-Based (Cellulose/Amylose Derivatives) D2->E4 E5 Pirkle-Type (π-acid/π-base) D2->E5 F2 Optimize Mobile Phase (Solvent, Additives) E4->F2 E5->F2 F2->G

Sources

The Untapped Potential of 2-Cyclopropyl-2-hydroxyacetic Acid in Asymmetric Catalysis: A Prospectus

Author: BenchChem Technical Support Team. Date: February 2026

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract:

This document explores the prospective applications of 2-Cyclopropyl-2-hydroxyacetic acid as a novel chiral building block in the field of asymmetric catalysis. In the absence of established literature precedent for its direct use, this guide delineates its potential based on the well-understood principles of asymmetric synthesis, drawing parallels with structurally analogous and successful chiral auxiliaries and ligands. We present a theoretical framework and hypothetical protocols to encourage and guide research into harnessing the unique stereoelectronic properties of this molecule for the enantioselective synthesis of valuable chiral compounds. This application note serves as a roadmap for researchers looking to innovate in the development of new catalytic systems.

Introduction: The Quest for Novel Chiral Scaffolds

The synthesis of enantiomerically pure compounds is a cornerstone of modern drug discovery and development, as the therapeutic efficacy and safety of a pharmaceutical agent are often dictated by its specific stereochemistry. Asymmetric catalysis has emerged as a powerful tool to achieve this, with the design and application of chiral ligands and auxiliaries being a key driver of innovation.[1] While a plethora of chiral molecules have been successfully employed, the exploration of novel scaffolds continues to be a vibrant area of research, offering the potential for improved reactivity, selectivity, and broader substrate scope.

2-Cyclopropyl-2-hydroxyacetic acid presents itself as an intriguing yet underexplored candidate in this domain. Its structure combines two key features that are highly pertinent to asymmetric synthesis:

  • An α-hydroxy acid moiety , a common feature in many successful chiral auxiliaries and ligands, capable of forming rigid, chelated transition states that can effectively bias the stereochemical outcome of a reaction.[2]

  • A cyclopropyl group , a small, rigid, and electron-rich ring system known to exert significant steric and electronic influence in its vicinity. The unique steric and electronic properties of the cyclopropane ring are known to be beneficial in various asymmetric transformations.[3]

This document will outline the theoretical basis for the use of 2-Cyclopropyl-2-hydroxyacetic acid in asymmetric catalysis and provide detailed, albeit hypothetical, protocols for its application as a chiral auxiliary in two fundamental carbon-carbon bond-forming reactions: the asymmetric aldol reaction and the asymmetric Diels-Alder reaction.

Theoretical Framework: Potential as a Chiral Auxiliary

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation.[1] The auxiliary is then removed to reveal the enantiomerically enriched product. The efficacy of a chiral auxiliary hinges on its ability to:

  • Be easily and efficiently attached to the substrate.

  • Induce a high degree of diastereoselectivity in the key bond-forming step.

  • Be readily cleaved from the product without causing racemization.

2-Cyclopropyl-2-hydroxyacetic acid is well-suited to meet these criteria. Its carboxylic acid and hydroxyl functionalities provide convenient handles for derivatization and attachment to various substrates. The chiral center, substituted with a sterically demanding cyclopropyl group, can create a well-defined chiral environment to direct the approach of incoming reagents.

Below is a conceptual workflow for the application of 2-Cyclopropyl-2-hydroxyacetic acid as a chiral auxiliary.

G cluster_0 Phase 1: Auxiliary Attachment cluster_1 Phase 2: Asymmetric Transformation cluster_2 Phase 3: Auxiliary Cleavage Substrate Substrate Attachment Attachment Substrate->Attachment 2-Cyclopropyl-2- hydroxyacetic acid Substrate-Auxiliary\nConjugate Substrate-Auxiliary Conjugate Attachment->Substrate-Auxiliary\nConjugate Diastereoselective\nReaction Diastereoselective Reaction Substrate-Auxiliary\nConjugate->Diastereoselective\nReaction Reagents Diastereomerically\nEnriched Product Diastereomerically Enriched Product Diastereoselective\nReaction->Diastereomerically\nEnriched Product Cleavage Cleavage Diastereomerically\nEnriched Product->Cleavage Cleavage Reagents Enantiomerically\nPure Product Enantiomerically Pure Product Cleavage->Enantiomerically\nPure Product Recovered\nAuxiliary Recovered Auxiliary Cleavage->Recovered\nAuxiliary

Caption: General workflow for employing a chiral auxiliary.

Application Note I: Asymmetric Aldol Reaction

The aldol reaction is a powerful tool for the formation of carbon-carbon bonds and the creation of β-hydroxy carbonyl compounds. Controlling the stereochemistry of the two newly formed chiral centers is a significant challenge. Here, we propose a protocol for the use of a 2-Cyclopropyl-2-hydroxyacetic acid-derived auxiliary to control the stereoselectivity of an aldol reaction.

Synthesis of the Chiral Auxiliary-Substrate Conjugate

The first step involves the esterification of the chiral auxiliary with an acylating agent to form an active ester, which is then coupled with a substrate to form the desired N-acyl oxazolidinone, a well-established system for asymmetric aldol reactions.

Protocol 1: Synthesis of N-Acyl Oxazolidinone

  • Preparation of the Oxazolidinone Auxiliary:

    • React (1R,2S)-2-amino-1-cyclopropylpropan-1-ol (hypothetical, derived from 2-Cyclopropyl-2-hydroxyacetic acid) with phosgene or a phosgene equivalent to form the corresponding oxazolidinone.

  • Acylation of the Oxazolidinone:

    • To a solution of the oxazolidinone (1.0 eq.) in anhydrous dichloromethane (DCM) at 0 °C, add triethylamine (1.2 eq.).

    • Slowly add the desired acyl chloride (e.g., propionyl chloride, 1.1 eq.).

    • Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 2 hours.

    • Quench the reaction with saturated aqueous ammonium chloride solution.

    • Extract the product with DCM, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Diastereoselective Aldol Reaction

The N-acyl oxazolidinone is then subjected to an aldol reaction with an aldehyde. The stereochemical outcome is dictated by the formation of a specific boron enolate, which is shielded on one face by the cyclopropyl group of the auxiliary.

Protocol 2: Asymmetric Aldol Reaction

  • Enolate Formation:

    • Dissolve the N-acyl oxazolidinone (1.0 eq.) in anhydrous DCM and cool to -78 °C.

    • Add dibutylboron triflate (1.1 eq.) followed by the dropwise addition of triethylamine (1.2 eq.).

    • Stir the mixture at -78 °C for 30 minutes.

  • Aldol Addition:

    • To the resulting boron enolate, add the aldehyde (1.2 eq.) dropwise at -78 °C.

    • Stir the reaction at -78 °C for 2 hours, then warm to 0 °C and stir for an additional 1 hour.

  • Work-up:

    • Quench the reaction by adding a pH 7 phosphate buffer.

    • Extract the product with DCM, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the product by column chromatography to obtain the diastereomerically enriched aldol adduct.

Auxiliary Cleavage

The chiral auxiliary is removed by hydrolysis or alcoholysis to yield the chiral β-hydroxy acid or ester.

Protocol 3: Auxiliary Removal

  • Dissolve the aldol adduct in a mixture of tetrahydrofuran (THF) and water.

  • Add lithium hydroxide (LiOH, 4.0 eq.) and stir at room temperature until the reaction is complete (monitored by TLC).

  • Acidify the reaction mixture with 1 M HCl and extract the product with ethyl acetate.

  • The aqueous layer can be further processed to recover the chiral auxiliary.

  • The organic layer is dried and concentrated to yield the enantiomerically enriched β-hydroxy carboxylic acid.

Substrate (Aldehyde)Diastereomeric Ratio (d.r.)Enantiomeric Excess (e.e.) of ProductYield (%)
Benzaldehyde>95:5>98%85-95
Isobutyraldehyde>90:10>95%80-90
Acetaldehyde>92:8>96%82-92
Table 1: Predicted outcomes for the asymmetric aldol reaction using the proposed chiral auxiliary. (Note: These are hypothetical values based on analogous systems and would require experimental verification).

Application Note II: Asymmetric Diels-Alder Reaction

The Diels-Alder reaction is a powerful cycloaddition reaction for the synthesis of six-membered rings. The use of a chiral auxiliary attached to the dienophile can effectively control the facial selectivity of the diene's approach.

Synthesis of the Chiral Dienophile

2-Cyclopropyl-2-hydroxyacetic acid is converted into a chiral acrylate ester, which will act as the dienophile in the Diels-Alder reaction.

Protocol 4: Synthesis of Chiral Acrylate Ester

  • To a solution of 2-Cyclopropyl-2-hydroxyacetic acid (1.0 eq.) in anhydrous DCM, add acryloyl chloride (1.1 eq.) and a catalytic amount of dimethylaminopyridine (DMAP).

  • Stir the reaction at room temperature for 12 hours.

  • Wash the reaction mixture with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain the crude chiral acrylate ester, which can be purified by column chromatography.

Lewis Acid-Catalyzed Asymmetric Diels-Alder Reaction

The chiral dienophile is reacted with a diene in the presence of a Lewis acid. The Lewis acid coordinates to the carbonyl group, locking the conformation of the dienophile and allowing the cyclopropyl group to effectively block one face from the approaching diene.

G start Chiral Acrylate Ester + Diene lewis_acid Lewis Acid (e.g., TiCl4) Coordination to Carbonyl start->lewis_acid transition_state Formation of Rigid Chelated Transition State lewis_acid->transition_state facial_block Cyclopropyl Group Blocks One Face transition_state->facial_block cycloaddition Diastereoselective [4+2] Cycloaddition facial_block->cycloaddition product Diastereomerically Enriched Cycloadduct cycloaddition->product

Caption: Proposed mechanism for the asymmetric Diels-Alder reaction.

Protocol 5: Asymmetric Diels-Alder Reaction

  • Dissolve the chiral acrylate ester (1.0 eq.) in anhydrous DCM and cool to -78 °C.

  • Add a Lewis acid (e.g., TiCl₄, 1.1 eq.) dropwise.

  • Stir the mixture for 15 minutes, then add the diene (e.g., cyclopentadiene, 1.5 eq.).

  • Stir the reaction at -78 °C for 4 hours.

  • Quench the reaction with saturated aqueous sodium bicarbonate.

  • Extract the product with DCM, dry the organic layer, and concentrate.

  • Purify the cycloadduct by column chromatography.

Auxiliary Removal

The chiral auxiliary is cleaved from the Diels-Alder adduct to provide the enantiomerically enriched cyclic carboxylic acid or a derivative thereof.

Protocol 6: Auxiliary Cleavage

  • The cycloadduct is treated with a suitable nucleophile (e.g., LiOH in THF/water for the acid, or sodium methoxide in methanol for the methyl ester) to cleave the ester bond.

  • Standard work-up and purification procedures will yield the final product and allow for the recovery of the 2-Cyclopropyl-2-hydroxyacetic acid auxiliary.

DieneDiastereomeric Ratio (endo:exo)Enantiomeric Excess (e.e.) of endo productYield (%)
Cyclopentadiene>98:2>99%90-98
Isoprene>95:5 (regioisomeric mixture)>97%85-95
1,3-Butadiene>90:10>95%80-90
Table 2: Predicted outcomes for the asymmetric Diels-Alder reaction. (Note: These are hypothetical values and require experimental validation).

Conclusion and Future Outlook

While the direct application of 2-Cyclopropyl-2-hydroxyacetic acid in asymmetric catalysis is not yet documented in the scientific literature, its structural features strongly suggest its potential as a valuable chiral building block. The hypothetical protocols outlined in this document for asymmetric aldol and Diels-Alder reactions provide a solid starting point for researchers to explore its utility.

Future work should focus on the efficient synthesis of both enantiomers of 2-Cyclopropyl-2-hydroxyacetic acid and its derivatives. Experimental validation of the proposed protocols is crucial to determine the actual levels of stereoselectivity and efficiency. Furthermore, its application could be extended to other important asymmetric transformations, such as Michael additions, alkylations, and as a chiral ligand for metal-catalyzed reactions. The unique steric and electronic properties of the cyclopropyl group may offer unforeseen advantages in these contexts. The exploration of this novel chiral scaffold has the potential to contribute significantly to the toolkit of synthetic chemists and accelerate the discovery and development of new chiral drugs.

References

  • Evans, D. A. (1988). Stereoselective Alkylation Reactions of Chiral Enolates. In Asymmetric Synthesis (Vol. 3, pp. 1-110). Academic Press.
  • Donaldson, W. A. (2001). Synthesis of cyclopropane-containing natural products. Tetrahedron, 57(41), 8589-8627.
  • Lattanzi, A. (2025). Asymmetric Organocatalysed Synthesis of (R)-Mandelic Acid Esters and α-Alkoxy Derivatives from Commercial Sources. Chemistry – A European Journal. [Link]

  • Han, Z., & Krishnamurthy, D. (2007). Enantioselective Synthesis of α-Hydroxy Acids Employing (1S)-(+)-N,N-Diisopropyl-10-camphorsulfonamide as Chiral Auxiliary. Organic Letters, 9(4), 637-640. [Link]

Sources

Application Notes and Protocols for the Large-Scale Production of 2-Cyclopropyl-2-hydroxyacetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of the Cyclopropyl Moiety in Medicinal Chemistry

The cyclopropyl group is a highly sought-after structural motif in modern drug discovery. Its unique conformational and electronic properties, such as the ability to introduce rigidity and modulate metabolic stability, make it a valuable component in the design of novel therapeutics. 2-Cyclopropyl-2-hydroxyacetic acid, in particular, serves as a key chiral building block for the synthesis of a variety of pharmacologically active molecules. Its presence in a drug candidate can significantly impact binding affinity to target proteins and overall pharmacokinetic profiles. The growing demand for this intermediate necessitates the development of robust and scalable synthetic routes amenable to large-scale production in an industrial setting.

This application note provides a comprehensive guide to the large-scale synthesis of 2-Cyclopropyl-2-hydroxyacetic acid, focusing on a practical and efficient two-step approach starting from the readily available cyclopropyl methyl ketone. We will delve into the underlying chemical principles, provide detailed, step-by-step protocols, and discuss critical process parameters for successful scale-up.

Strategic Approach to Synthesis

The selected synthetic strategy involves a two-step sequence:

  • Oxidation: The initial step is the oxidation of cyclopropyl methyl ketone to the intermediate, 2-cyclopropyl-2-oxoacetic acid. For large-scale production, potassium permanganate in an aqueous medium offers a cost-effective and powerful oxidizing system.

  • Reduction: The subsequent step involves the selective reduction of the ketone functionality in 2-cyclopropyl-2-oxoacetic acid to the corresponding secondary alcohol, yielding the final product, 2-Cyclopropyl-2-hydroxyacetic acid. Sodium borohydride is a suitable reagent for this transformation due to its selectivity, milder reaction conditions, and operational simplicity on a large scale compared to catalytic hydrogenation which may require specialized high-pressure equipment.

Synthetic_Workflow Start Cyclopropyl Methyl Ketone Step1 Step 1: Oxidation (KMnO4, H2O) Start->Step1 Intermediate 2-Cyclopropyl-2-oxoacetic Acid Step2 Step 2: Reduction (NaBH4, Solvent) Intermediate->Step2 Final_Product 2-Cyclopropyl-2-hydroxyacetic Acid Step1->Intermediate Step2->Final_Product

Caption: Overall workflow for the synthesis of 2-Cyclopropyl-2-hydroxyacetic acid.

Part 1: Large-Scale Synthesis of 2-Cyclopropyl-2-oxoacetic Acid

This protocol details the oxidation of cyclopropyl methyl ketone using potassium permanganate.

Reaction Mechanism: Permanganate Oxidation of Ketones

The oxidation of ketones by permanganate is understood to proceed via the enol or enolate form. Under the described reaction conditions, a small amount of sodium carbonate will facilitate the formation of the enolate, which is then attacked by the permanganate ion. The resulting manganese ester intermediate subsequently decomposes to yield the dione, which is then cleaved to the corresponding carboxylic acids. In the case of cyclopropyl methyl ketone, the reaction is controlled to selectively oxidize the methyl group to a carboxylic acid.

Oxidation_Mechanism cluster_0 Enolate Formation cluster_1 Oxidation and Cleavage ketone Cyclopropyl Methyl Ketone enolate Enolate Intermediate ketone->enolate Base (CO3^2-) manganese_ester Manganese Ester Intermediate enolate->manganese_ester Attack by MnO4- permanganate MnO4- permanganate->manganese_ester dione Intermediate Dione manganese_ester->dione Decomposition keto_acid 2-Cyclopropyl-2-oxoacetic Acid dione->keto_acid Oxidative Cleavage

Caption: Simplified mechanism of permanganate oxidation of cyclopropyl methyl ketone.

Experimental Protocol: Oxidation

Materials and Reagents:

ReagentCAS NumberMolecular WeightQuantity (Example Scale)Molar Eq.
Cyclopropyl methyl ketone765-43-584.12 g/mol 1.00 kg (11.89 mol)1.0
Potassium permanganate7722-64-7158.03 g/mol 2.82 kg (17.84 mol)1.5
Sodium carbonate497-19-8105.99 g/mol 20.0 g (0.19 mol)0.016
Water (deionized)7732-18-518.02 g/mol ~10 L-
Methanol67-56-132.04 g/mol As needed for quench-
Acetone67-64-158.08 g/mol As needed for purification-

Procedure:

  • Reaction Setup: To a suitable jacketed reactor equipped with a mechanical stirrer, thermocouple, and addition funnel, add cyclopropyl methyl ketone (1.00 kg, 11.89 mol) and sodium carbonate (20.0 g, 0.19 mol) dissolved in water (8.0 L).

  • Heating: Heat the reaction mixture to 50°C with stirring.

  • Addition of Oxidant: In a separate vessel, prepare a solution of potassium permanganate (2.82 kg, 17.84 mol) in water (~2.0 L). Slowly add this solution to the reaction mixture over a period of 8-10 hours, maintaining the internal temperature at 50-55°C. The rate of addition should be controlled to manage the exotherm.

  • Reaction Monitoring: Monitor the reaction progress by TLC or HPLC to confirm the consumption of the starting material.

  • Quenching: After the addition is complete and the reaction is deemed finished, cool the mixture to room temperature and quench by the slow addition of methanol until the purple color of permanganate is discharged and a brown precipitate of manganese dioxide is formed.

  • Work-up and Isolation:

    • Filter the reaction mixture to remove the manganese dioxide precipitate. Wash the filter cake with water.

    • Combine the filtrate and washings and concentrate under reduced pressure to obtain a solid residue.

  • Purification:

    • To the solid residue, add acetone and heat to reflux for 30 minutes.

    • Cool the mixture to room temperature to allow for the precipitation of the product.

    • Filter the solid, wash with cold acetone, and dry under vacuum to afford 2-cyclopropyl-2-oxoacetic acid as a white solid. A typical yield for this process is around 70-80%.[1]

Part 2: Large-Scale Synthesis of 2-Cyclopropyl-2-hydroxyacetic Acid

This protocol describes the reduction of 2-cyclopropyl-2-oxoacetic acid to the final product using sodium borohydride.

Reaction Mechanism: Borohydride Reduction of a Ketone

Sodium borohydride is a source of hydride ions (H⁻). The hydride attacks the electrophilic carbonyl carbon of the ketone, forming an alkoxide intermediate. In a protic solvent, the alkoxide is then protonated to yield the alcohol.

Reduction_Mechanism cluster_0 Hydride Attack cluster_1 Protonation keto_acid 2-Cyclopropyl-2-oxoacetic Acid alkoxide Alkoxide Intermediate keto_acid->alkoxide Hydride attack hydroxy_acid 2-Cyclopropyl-2-hydroxyacetic Acid alkoxide->hydroxy_acid Protonation NaBH4 NaBH4 NaBH4->alkoxide solvent Solvent (e.g., H2O) solvent->hydroxy_acid

Caption: Mechanism of sodium borohydride reduction of a ketone.

Experimental Protocol: Reduction

Materials and Reagents:

ReagentCAS NumberMolecular WeightQuantity (Example Scale)Molar Eq.
2-Cyclopropyl-2-oxoacetic acid13885-13-7114.09 g/mol 1.00 kg (8.76 mol)1.0
Sodium borohydride16940-66-237.83 g/mol 0.40 kg (10.57 mol)1.2
Methanol67-56-132.04 g/mol ~5 L-
Water (deionized)7732-18-518.02 g/mol As needed-
Hydrochloric acid (conc.)7647-01-036.46 g/mol As needed for pH adjustment-
Ethyl acetate141-78-688.11 g/mol As needed for extraction-
Brine--As needed-
Sodium sulfate (anhydrous)7757-82-6142.04 g/mol As needed for drying-

Procedure:

  • Reaction Setup: In a jacketed reactor equipped with a mechanical stirrer, thermocouple, and addition funnel, dissolve 2-cyclopropyl-2-oxoacetic acid (1.00 kg, 8.76 mol) in methanol (5.0 L).

  • Cooling: Cool the solution to 0-5°C using a suitable cooling bath.

  • Addition of Reducing Agent: Slowly add sodium borohydride (0.40 kg, 10.57 mol) portion-wise to the reaction mixture, ensuring the internal temperature does not exceed 10°C. Vigorous gas evolution (hydrogen) will be observed.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5°C for 1-2 hours. Monitor the reaction progress by TLC or HPLC.

  • Quenching: Slowly and carefully quench the reaction by the dropwise addition of water, followed by acidification to pH ~2 with concentrated hydrochloric acid. This should be done in a well-ventilated area due to hydrogen gas evolution.

  • Work-up and Extraction:

    • Concentrate the mixture under reduced pressure to remove most of the methanol.

    • Extract the aqueous residue with ethyl acetate (3 x 3 L).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification:

    • The crude 2-Cyclopropyl-2-hydroxyacetic acid can be purified by recrystallization from a suitable solvent system such as ethyl acetate/hexanes or by column chromatography on silica gel for higher purity.

Process Optimization and Scale-Up Considerations

  • Oxidation Step:

    • Temperature Control: The oxidation with potassium permanganate is highly exothermic. Careful control of the addition rate and efficient cooling are crucial to prevent runaway reactions.

    • Stoichiometry of Oxidant: The molar ratio of potassium permanganate can be optimized to maximize yield while minimizing over-oxidation and by-product formation.

    • Manganese Dioxide Removal: The filtration of the fine manganese dioxide precipitate can be challenging on a large scale. The use of a filter aid may be beneficial.

  • Reduction Step:

    • Solvent Choice: While methanol is a common choice, other protic solvents like ethanol or isopropanol can also be used. The choice of solvent can affect reaction rate and work-up.

    • Control of Hydrogen Evolution: The quenching and acidification steps must be performed with extreme caution on a large scale due to the evolution of flammable hydrogen gas. Adequate ventilation and spark-proof equipment are mandatory.

    • Purification Strategy: For pharmaceutical applications, achieving high purity is essential. A multi-step purification process involving recrystallization and/or chromatography may be necessary.

Analytical Characterization

The identity and purity of the final product, 2-Cyclopropyl-2-hydroxyacetic acid, should be confirmed by a suite of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR should show characteristic signals for the cyclopropyl protons and the methine proton adjacent to the hydroxyl and carboxyl groups.

    • ¹³C NMR will confirm the presence of the expected number of carbon atoms, including the carbonyl carbon of the carboxylic acid and the carbon bearing the hydroxyl group.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the broad O-H stretch of the carboxylic acid and the hydroxyl group.

Safety Precautions

  • Potassium Permanganate: A strong oxidizing agent. Avoid contact with combustible materials. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[2][3][4] Handle in a well-ventilated area.

  • Sodium Borohydride: Reacts with water and acids to produce flammable hydrogen gas. Handle in a well-ventilated area away from ignition sources. Wear appropriate PPE.

  • General Precautions: All reactions should be carried out in a suitable chemical fume hood with appropriate engineering controls. A thorough risk assessment should be conducted before commencing any large-scale synthesis.

References

  • Leah4sci. (2016, February 10). Sodium Borohydride NaBH4 Reduction Reaction Mechanism [Video]. YouTube. [Link]

  • New Jersey Department of Health and Senior Services. (2002, May). Hazardous Substance Fact Sheet: Potassium Permanganate. Retrieved from [Link]

  • PubChem. (n.d.). Cyclopropyl methyl ketone. Retrieved from [Link]

  • Radhakrishnamurti, P. S., & Prasad Rao, M. D. (1977). Oxidation of Aliphatic Ketones, Substituted Acetophenones & Cyclic Ketones by Potassium Permanganate. Indian Journal of Chemistry, 15B, 524-527.
  • Scribd. (n.d.). Lab Report Experiment 2 - Sodium Borohydride Reduction of Cyclohexanone. Retrieved from [Link]

  • WO2012/71684, 2012, A1.

Sources

Troubleshooting & Optimization

degradation pathways of 2-Cyclopropyl-2-hydroxyacetic acid under stress conditions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-Cyclopropyl-2-hydroxyacetic Acid Degradation Pathways

Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the stability of 2-Cyclopropyl-2-hydroxyacetic acid. This guide provides in-depth technical information, troubleshooting advice, and validated protocols to support your forced degradation studies. The purpose of stability testing is to understand how a drug substance's quality changes over time due to environmental factors like temperature, humidity, and light[1]. This knowledge is crucial for developing stable formulations, defining storage conditions, and ensuring drug safety and efficacy[1][2].

Forced degradation, or stress testing, is a critical component of this process, designed to identify likely degradation products and establish the intrinsic stability of the molecule[2]. This guide is structured to walk you through the predicted chemical liabilities of 2-Cyclopropyl-2-hydroxyacetic acid, provide actionable experimental protocols, and offer solutions to common challenges you may encounter.

Predicted Degradation Pathways of 2-Cyclopropyl-2-hydroxyacetic Acid

The chemical structure of 2-Cyclopropyl-2-hydroxyacetic acid features three key functional groups that influence its stability: a secondary alcohol, a carboxylic acid, and a cyclopropyl ring. Each presents specific vulnerabilities under stress conditions.

The secondary alcohol is the most probable site for oxidative degradation. Exposure to oxidizing agents can convert the alcohol into a ketone, forming 2-cyclopropyl-2-oxoacetic acid . This is a common and well-documented reaction for secondary alcohols[3][4][5].

  • Mechanism: The reaction typically involves the removal of the hydroxyl hydrogen and the hydrogen attached to the carbinol carbon. Common laboratory reagents that can effect this transformation include hydrogen peroxide (often with a metal catalyst), potassium permanganate, or chromic acid[4][5][6].

  • Significance: This pathway is highly likely under oxidative stress conditions. The resulting keto-acid will have different polarity, acidity, and potentially different biological activity and toxicity profiles compared to the parent molecule.

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep_sol Prepare Stock Solution (e.g., 1 mg/mL in ACN:H₂O) prep_control Prepare Control Sample (Dilute stock, t=0) prep_sol->prep_control acid Acid Hydrolysis 0.1M HCl, 60°C base Base Hydrolysis 0.1M NaOH, 60°C ox Oxidation 3% H₂O₂, RT therm Thermal 80°C (Solution & Solid) photo Photolytic ICH Q1B Light Box quench Quench Reaction (Neutralize, cool, etc.) acid->quench base->quench ox->quench therm->quench photo->quench analyze Analyze via Stability- Indicating HPLC-UV/MS quench->analyze mass_bal Calculate Mass Balance & Peak Purity analyze->mass_bal

Caption: General workflow for a forced degradation study.

  • Stock Solution Preparation: Prepare a 1.0 mg/mL stock solution of 2-Cyclopropyl-2-hydroxyacetic acid in a suitable solvent mixture, such as acetonitrile:water (50:50).

  • Control Sample (t=0): Immediately dilute an aliquot of the stock solution to the target analytical concentration (e.g., 0.1 mg/mL) and analyze to establish the initial purity and retention time.

  • Stress Conditions: For each condition, mix the stock solution with the stressor in a 1:1 ratio.

    • Acid Hydrolysis: Use 0.1 M HCl. Heat at 60°C.

    • Base Hydrolysis: Use 0.1 M NaOH. Heat at 60°C.

    • Oxidative: Use 3% H₂O₂. Keep at room temperature.

    • Thermal (Solution): Dilute the stock with the solvent (ACN:H₂O). Heat at 80°C.

    • Thermal (Solid): Place the solid API in an oven at 80°C.

    • Photolytic: Expose the solution and solid API to light as specified in ICH Q1B guidelines.

  • Time Points: Sample at appropriate time points (e.g., 2, 8, 24, 48 hours). The goal is to find a time point with detectable degradation.

  • Quenching: Before analysis, stop the degradation reactions.

    • For acid samples, neutralize with an equivalent amount of NaOH.

    • For base samples, neutralize with an equivalent amount of HCl.

    • For thermal samples, cool to room temperature.

    • Oxidative reactions can be difficult to quench; often, immediate dilution and analysis is sufficient.

  • Analysis: Analyze all samples using a validated stability-indicating HPLC method, preferably with both UV and Mass Spectrometry (MS) detectors to aid in the identification of degradants.

Stress ConditionReagent/ConditionTemperatureRationale & Causality
Acid Hydrolysis 0.1 M - 1 M HCl60°C - 80°CTo evaluate stability at low pH, which can be encountered in gastric fluids or during formulation with acidic excipients. [7]
Base Hydrolysis 0.1 M - 1 M NaOH60°C - 80°CTo evaluate stability at high pH, which may occur during manufacturing or in certain formulations. [7]
Oxidation 3% - 30% H₂O₂Room TempTo assess susceptibility to oxidation, a common degradation pathway for molecules with alcohol functional groups.
Thermal 80°C (or 20°C above accelerated)80°CTo assess the effect of heat on both the solid drug substance and the drug in solution.
Photostability ICH Q1B compliant light sourceRoom TempTo determine if the molecule is light-sensitive, which dictates packaging requirements. [8]
Troubleshooting Guide & FAQs

This section addresses specific issues you might encounter during your experiments in a question-and-answer format.

Q1: My oxidative stress condition (using 3% H₂O₂) shows no degradation after 48 hours. What should I do?

A1:

  • Probable Cause: The reaction kinetics may be very slow at room temperature, or the molecule may be relatively stable to this specific oxidant.

  • Solution & Scientific Rationale:

    • Increase Stress: Increase the concentration of H₂O₂ to 10% or even 30%. This increases the concentration of the reactive species, driving the reaction forward.

    • Add a Catalyst: Introduce a catalyst. A small amount of dilute FeCl₃ can initiate Fenton-like chemistry, generating highly reactive hydroxyl radicals which are much stronger oxidants than H₂O₂ alone. Use with caution as this can cause rapid, extensive degradation.

    • Increase Temperature: Gently heat the reaction mixture to 40-50°C. Increased temperature will accelerate the reaction rate. However, this confounds oxidative and thermal stress, so a separate thermal control at the same temperature is essential.

Q2: In my base hydrolysis sample, the parent peak is gone, but I don't see a clear major degradant peak, just a noisy baseline. What happened?

A2:

  • Probable Cause: Several possibilities exist:

    • Precipitation: The degradant may be insoluble in the sample solvent.

    • No UV Chromophore: The degradant may have lost its UV-absorbing properties. This is less likely for this molecule unless the cyclopropyl ring undergoes significant rearrangement.

    • Multiple Minor Degradants: The molecule may have degraded into numerous small products that are not resolved chromatographically and appear as a rolling baseline.

    • Adsorption: The degradant could be highly polar and irreversibly adsorbed to the HPLC column or vials.

  • Troubleshooting Steps:

    • Visual Inspection: Check the vial for any precipitate. If present, try to dissolve it in a stronger solvent (like DMSO) and re-analyze.

    • Use a Universal Detector: Re-inject the sample on an HPLC system with a universal detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) which do not require a chromophore. A Mass Spectrometer (MS) is also invaluable here.

    • Check Mass Balance: Carefully integrate all peaks, including the parent. If the total peak area is significantly less than the control (t=0) sample, it confirms that a product is not being detected.

Q3: My retention times are shifting between injections, especially for my stressed samples. How can I fix this?

A3:

  • Probable Cause: Shifting retention times are often due to issues with the mobile phase, column temperature, or column equilibration. [9] * Mobile Phase pH: The stressed samples have been neutralized, creating a high salt concentration. Injecting this high-salt plug can temporarily alter the mobile phase pH on the column, affecting the ionization state and retention of your acidic analyte.

    • Column Equilibration: The column may not be fully equilibrated between gradient runs, especially if the mobile phase composition changes significantly. [10] * Temperature Fluctuation: Inconsistent column temperature can cause retention time drift. * Solution & Self-Validation:

    • Dilute the Sample: Dilute the neutralized, stressed sample further with the initial mobile phase before injection. This reduces the salt concentration and pH shock to the column.

    • Use a Buffered Mobile Phase: Ensure your mobile phase has sufficient buffering capacity (at least 25 mM) and a pH at least 1.5 units away from the pKa of your analyte and degradants to ensure consistent ionization.

    • Increase Equilibration Time: Lengthen the post-run equilibration time in your HPLC method to ensure the column is ready for the next injection. [9] 4. Use a Column Oven: Always use a thermostatically controlled column compartment to maintain a consistent temperature. Q4: I see a new peak in my thermal stress sample, but it also appears in my "control" sample that was stored at room temperature. Is it a degradant?

A4:

  • Probable Cause: This is likely not a stress-induced degradant. It could be an impurity in the reference standard itself that is now more visible, or it could be related to the sample preparation process.

  • Troubleshooting Steps:

    • Analyze a "Blank" Stress Sample: Prepare a blank sample containing only the solvent and the stressor (e.g., ACN:H₂O with HCl) and subject it to the same stress conditions. Analyze it to see if the peak originates from the solvent or reagents.

    • Review Certificate of Analysis (CoA): Check the CoA of your 2-Cyclopropyl-2-hydroxyacetic acid reference standard for any known impurities.

    • Re-evaluate the t=0 Sample: The peak may have been present initially but was too small to notice or was co-eluting. Review the chromatogram of your initial control sample carefully. If the peak is present at t=0 and does not grow significantly over time under stress, it is an impurity, not a degradant.

References

Sources

Technical Support Center: Identification and Troubleshooting of Impurities in 2-Cyclopropyl-2-hydroxyacetic Acid Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-Cyclopropyl-2-hydroxyacetic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with impurity identification and control during this specific synthesis. As your dedicated application scientist, my goal is to provide not just protocols, but the underlying chemical logic to empower you to troubleshoot effectively and ensure the integrity of your synthesis.

Section 1: The Synthetic Landscape

The most direct and common synthesis of 2-Cyclopropyl-2-hydroxyacetic acid involves the nucleophilic addition of a cyclopropyl organometallic reagent to an electrophilic two-carbon aldehyde-acid synthon. The Grignard reaction, specifically using cyclopropylmagnesium bromide and glyoxylic acid, is a primary route.[1][2] Understanding this pathway is the first step in predicting potential impurities, as they are intrinsically linked to the starting materials, reagents, and reaction conditions.

The core transformation is as follows:

G CPMgBr Cyclopropylmagnesium Bromide Intermediate Magnesium Alkoxide Intermediate CPMgBr->Intermediate 1. Nucleophilic Addition (e.g., in THF) Glyoxylic Glyoxylic Acid Glyoxylic->Intermediate Product 2-Cyclopropyl-2-hydroxyacetic acid Intermediate->Product 2. Acidic Workup (e.g., aq. NH4Cl)

Caption: Primary synthetic route via Grignard reaction.

This seemingly straightforward reaction is susceptible to several side reactions, which are the primary source of the organic impurities you may encounter.

Section 2: Troubleshooting Guide

This section is formatted in a question-and-answer style to address the most common issues encountered during analysis of the reaction mixture.

Q1: I see one or more unexpected peaks in my HPLC/LC-MS analysis. What are the likely culprits?

A1: An unexpected peak can originate from several sources: unreacted starting materials, impurities within those starting materials, by-products from side reactions, or degradation of your final product. The first step in identification is to use mass spectrometry (MS) to obtain a molecular weight for the unknown peak. Compare this mass to the potential impurities listed in the table below.

Table 1: Common Potential Impurities in the Synthesis of 2-Cyclopropyl-2-hydroxyacetic Acid

Potential Impurity Molecular Weight ( g/mol ) Likely Origin / Cause Category
Glyoxylic Acid74.04Unreacted starting material.Starting Material
Glycolic Acid76.05Impurity in glyoxylic acid or by-product of Cannizzaro-type reaction.[3]By-product
Oxalic Acid90.03Common impurity or precursor in glyoxylic acid synthesis.[4]Starting Material Impurity
Cyclopropanecarboxylic Acid86.09Reaction of Grignard reagent with atmospheric or dissolved CO₂.[5]By-product
Cyclopropanol58.08Reaction of Grignard reagent with O₂ or moisture.[6]By-product
Dicyclopropyl82.14Wurtz-type coupling of the Grignard reagent.By-product
2,3-Dicyclopropyl-2,3-dihydroxybutanedioic acid230.21Dimerization product from the reaction of two molecules of the product radical intermediate.By-product

The following diagram illustrates the main synthesis alongside the formation pathways of these key impurities.

G cluster_main Main Synthesis Pathway cluster_impurities Potential Impurity Formation CPMgBr Cyclopropylmagnesium Bromide Product TARGET PRODUCT 2-Cyclopropyl-2-hydroxyacetic acid (MW: 116.12) CPMgBr->Product Impurity_CPCOOH Cyclopropanecarboxylic Acid CPMgBr->Impurity_CPCOOH Impurity_CPOH Cyclopropanol CPMgBr->Impurity_CPOH Impurity_Dicyclopropyl Dicyclopropyl CPMgBr->Impurity_Dicyclopropyl Self-coupling Glyoxylic Glyoxylic Acid Glyoxylic->Product Acidic Workup Impurity_Glyoxylic Unreacted Glyoxylic Acid Glyoxylic->Impurity_Glyoxylic Incomplete Reaction Impurity_Oxalic Oxalic Acid (from Glyoxylic Acid) Glyoxylic->Impurity_Oxalic Starting Material Impurity Impurity_Glycolic Glycolic Acid (by-product) Glyoxylic->Impurity_Glycolic Side Reaction CO2 CO2 (from air) CO2->Impurity_CPCOOH H2O H2O / O2 (moisture/air) H2O->Impurity_CPOH

Caption: Formation pathways of common synthesis-related impurities.

Q2: My reaction's purity is low, but I don't see many distinct impurity peaks on my standard RP-HPLC. What's happening?

A2: This is a common and insightful question. Several scenarios can explain this observation:

  • Presence of Inorganic Salts: The workup and quenching of a Grignard reaction produce magnesium salts (e.g., MgBr₂, Mg(OH)Br). These are not UV-active and will not be detected by a standard HPLC-UV detector. They can, however, significantly lower the mass balance of your isolated organic product. Ensure your extraction and washing procedures are sufficient to remove them.

  • Highly Polar Impurities: Your target molecule, 2-Cyclopropyl-2-hydroxyacetic acid, is quite polar. Impurities like oxalic acid or glycolic acid are even more polar.[3][4] On a standard C18 reverse-phase (RP) column, these compounds may elute in the void volume with the solvent front, appearing as one unresolved peak. Consider using a Hydrophilic Interaction Chromatography (HILIC) method, which is designed to retain and separate highly polar analytes.[7]

  • Product Degradation on Column: While less common, the acidic nature of some HPLC mobile phases or active sites on the column's stationary phase could potentially cause on-column degradation, leading to broad peaks or a rising baseline rather than sharp impurity peaks.

Q3: How do I definitively identify an unknown impurity?

A3: A systematic approach is crucial for unambiguous identification, as required by regulatory bodies like the FDA and ICH.[8][9] The ultimate proof of an impurity's structure is a comparison with an authentic, synthesized reference standard.[10]

The workflow is as follows:

G Start Unexpected Peak Detected in HPLC-UV LCMS 1. Analyze by LC-MS Start->LCMS GetMass 2. Obtain Accurate Mass and Molecular Formula LCMS->GetMass Propose 3. Propose Plausible Structures (based on reactants, side reactions) GetMass->Propose Confirm 4. Confirm Structure Propose->Confirm Isolate Isolate Impurity (Prep-HPLC) Confirm->Isolate Option A Synthesize Synthesize Reference Standard Confirm->Synthesize Option B NMR Characterize by NMR Isolate->NMR Compare Compare Retention Time & Spectra with Unknown NMR->Compare Synthesize->Compare End Identity Confirmed Compare->End

Caption: Systematic workflow for definitive impurity identification.

Section 3: Analytical Protocols

Trustworthy data begins with a robust analytical method. Here is a starting point for a self-validating HPLC protocol designed to separate the main product from its likely non-volatile impurities.

Protocol 1: RP-HPLC-UV/MS Method for Impurity Profiling
  • Rationale: A reverse-phase C18 column is a versatile starting point. The use of an acidic mobile phase (formic acid) ensures that the carboxylic acid groups on the target and impurities are protonated, leading to better peak shape and retention. Coupling with MS allows for immediate mass identification of eluting peaks.

  • Instrumentation:

    • UHPLC or HPLC system with UV/PDA detector.

    • Coupled Mass Spectrometer (e.g., Q-TOF or Orbitrap for high-resolution mass, or a simple Quadrupole for nominal mass).[]

  • Column: C18, 2.1 x 100 mm, 1.8 µm particle size (or similar high-efficiency column).

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Procedure:

    • Sample Preparation: Dilute the crude reaction mixture or isolated solid in a 50:50 mixture of Water:Acetonitrile to a final concentration of ~1 mg/mL. Filter through a 0.22 µm syringe filter before injection.

    • Gradient Elution:

      • Time 0.0 min: 5% B

      • Time 8.0 min: 95% B

      • Time 10.0 min: 95% B

      • Time 10.1 min: 5% B

      • Time 12.0 min: 5% B

    • Flow Rate: 0.3 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 2 µL

    • UV Detection: 210 nm

    • MS Parameters (ESI Negative Mode):

      • Capillary Voltage: -3.0 kV

      • Drying Gas Flow: 8 L/min

      • Drying Gas Temp: 325 °C

      • Scan Range: m/z 50-500

Section 4: Frequently Asked Questions (FAQs)

  • FAQ 1: What are the common impurities in the glyoxylic acid starting material?

    • Glyoxylic acid is often produced by the oxidation of glyoxal or the electrolytic reduction of oxalic acid.[4][12] Therefore, residual amounts of glyoxal, oxalic acid, and the over-reduced product, glycolic acid, are the most common process-related impurities.[3] Always run an analysis of your starting materials before beginning the synthesis.

  • FAQ 2: What are the key impurities related to the cyclopropylmagnesium bromide Grignard reagent?

    • Grignard reagents are highly reactive and sensitive to moisture and air.[2] The most common related impurity is cyclopropanecarboxylic acid, formed from the reaction with CO₂.[5] Another is cyclopropanol, from reaction with water or oxygen.[6] Incomplete formation or side reactions during its preparation can also leave unreacted cyclopropyl bromide.

  • FAQ 3: Can the cyclopropyl ring open during the synthesis or workup?

    • The cyclopropane ring is strained and can be susceptible to opening by strong electrophiles or acids.[13] However, under the nucleophilic conditions of a Grignard reaction and a standard mild acidic workup (e.g., with ammonium chloride), ring-opening is generally not a major competing pathway. A harsh, strongly acidic workup should be avoided.

  • FAQ 4: What are the best practices for minimizing impurity formation?

    • Use High-Purity Starting Materials: Analyze your glyoxylic acid and cyclopropyl bromide for purity before use.

    • Maintain Inert Conditions: Conduct the Grignard reaction under a dry, inert atmosphere (Nitrogen or Argon) to minimize reactions with H₂O, O₂, and CO₂.[2]

    • Control Temperature: Grignard additions are exothermic. Maintain a low temperature (e.g., 0 °C) during the addition of the Grignard reagent to the glyoxylic acid solution to prevent side reactions and potential dimerization.

    • Use a Mild Quench/Workup: Use a saturated aqueous solution of ammonium chloride for the workup. This is acidic enough to protonate the alkoxide but mild enough to avoid potential degradation or ring-opening of the product.

References

  • CN1281846A - Method for preparation of cyclopropyl acrylic derivative - Google Patents.
  • Palladium-Catalyzed Cross-Coupling of Cyclopropylmagnesium Bromide with Aryl Bromides Mediated by Zinc Halide Additives - Organic Chemistry Portal. Available at: [Link]

  • US4698441A - Process for producing glyoxylic acid - Google Patents.
  • Stereoselective Preparation of Cyclopropylmagnesium Reagents via a Br-Mg Exchange Using i-PrMgCl×LiCl in the Presence of Dioxane | Request PDF - ResearchGate. Available at: [Link]

  • US2562861A - Mandelic acid purification involving production of complex alkali metal salts thereof - Google Patents.
  • Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma. Available at: [Link]

  • Understanding Impurity Analysis - Cormica Pharma & Med Device Testing. Available at: [Link]

  • Identifying Unexpected Impurities In Drug Products - Nelson Labs. Available at: [Link]

  • Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview | Open Access Journals - Research and Reviews. Available at: [Link]

  • 3536 PDFs | Review articles in MANDELIC ACIDS - ResearchGate. Available at: [Link]

  • Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades - MDPI. Available at: [Link]

  • Impurity Synthesis And Identification | SpiroChem. Available at: [Link]

  • 2-Hydroxyethanoic acid | Drug Information, Uses, Side Effects, Chemistry. Available at: [Link]

  • Separation of Mandelic Acid by a Reactive Extraction Method Using Tertiary Amine in Different Organic Diluents - PMC - NIH. Available at: [Link]

  • US6777576B2 - Production method of 2-cyclohexyl-2-hydroxy-2-phenylacetic acid intermediate therefor and production method thereof - Google Patents.
  • Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients - MDPI. Available at: [Link]

  • Reactive Impurities in Excipients: Profiling, Identification and Mitigation of Drug–Excipient Incompatibility - ResearchGate. Available at: [Link]

  • cyclopropanecarboxylic acid - Organic Syntheses Procedure. Available at: [Link]

  • Pharmaceutical Impurity Testing and Identification - Intertek. Available at: [Link]

  • Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH - Pharmacia. Available at: [Link]

  • Mandelic acid - Wikipedia. Available at: [Link]

  • mandelic acid - Organic Syntheses Procedure. Available at: [Link]

  • Preparation of glyoxylic acid - PrepChem.com. Available at: [Link]

  • Improved Access to Cyclopropanol via Supply-Centered Synthesis - ChemRxiv. Available at: [Link]

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minimizing byproducts in the synthesis of cyclopropyl-containing compounds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of cyclopropyl-containing compounds. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of incorporating the cyclopropane motif. Due to their unique conformational constraints and electronic properties, cyclopropanes are invaluable in medicinal chemistry.[1][2] However, their synthesis is often plagued by byproduct formation, stemming from the high reactivity of the intermediates involved.[3][4]

This document provides in-depth, troubleshooting-focused guidance in a question-and-answer format. We will explore the causality behind common synthetic challenges and offer field-proven protocols to minimize byproducts and maximize yield.

Section 1: Troubleshooting Transition Metal-Catalyzed Cyclopropanations

Transition metal-catalyzed reactions, particularly those using diazo compounds with rhodium or copper catalysts, are powerful tools for cyclopropane synthesis. However, the highly energetic metal carbene intermediate can engage in several undesired reaction pathways.[5]

FAQ 1.1: My rhodium-catalyzed reaction with ethyl diazoacetate is producing significant amounts of diethyl maleate and fumarate. What is happening and how can I stop it?

Answer:

You are observing byproducts from carbene dimerization . This is a common side reaction in transition metal-catalyzed cyclopropanations where two carbene intermediates couple with each other instead of reacting with the target alkene.[5] This issue is particularly prevalent at higher concentrations of the diazo compound.[5]

Mechanistic Cause: The metal carbene intermediate is in equilibrium with the free carbene. If the concentration of this reactive species is too high, or the reaction with the alkene is slow, the carbenes will react with themselves, leading to the formation of a C=C double bond.

Troubleshooting & Optimization Protocol:

The primary strategy to mitigate carbene dimerization is to maintain a very low concentration of the diazo compound throughout the reaction.

Experimental Protocol: Slow Addition of Diazo Compound

  • Reaction Setup: Dissolve your alkene substrate and the rhodium catalyst (e.g., Rh₂(OAc)₄) in a suitable solvent (e.g., dichloromethane, DCM) in your reaction flask.

  • Prepare Diazo Solution: In a separate flask, prepare a dilute solution of your diazo compound (e.g., ethyl diazoacetate) in the same solvent.

  • Slow Addition: Using a syringe pump, add the diazo compound solution to the reaction mixture over a prolonged period (e.g., 4-8 hours). The optimal addition rate will depend on the reactivity of your alkene.

  • Monitoring: Monitor the reaction by TLC or GC-MS. The goal is to see the formation of the product without a significant buildup of the diazo compound (a yellow color may be visible but should not become intense).

  • Quenching: Once the reaction is complete, quench any remaining diazo compound by adding a few drops of acetic acid.

FAQ 1.2: My reaction is yielding a complex mixture, and I suspect C-H insertion is competing with cyclopropanation. How can I improve selectivity?

Answer:

C-H insertion is another common side reaction where the carbene intermediate inserts into an activated C-H bond of the substrate or solvent, rather than adding across the double bond.[6] Rhodium catalysts, in particular, can facilitate this pathway.

Mechanistic Cause: The electrophilic metal carbene can react with electron-rich C-H bonds (e.g., allylic or adjacent to a heteroatom) in an intramolecular or intermolecular fashion. The selectivity between cyclopropanation and C-H insertion is highly dependent on the catalyst, ligands, and substrate.

Troubleshooting & Optimization Strategies:

  • Catalyst and Ligand Selection: The choice of catalyst is the most critical factor. The ligand environment around the metal center dictates the selectivity. For instance, rhodium catalysts with bulky or electron-withdrawing ligands can disfavor C-H insertion. Copper catalysts are also a viable alternative as they sometimes show different selectivity profiles.[6]

    CatalystTypical Selectivity Profile
    Rh₂(OAc)₄General purpose, but can lead to C-H insertion.
    Rh₂(esp)₂Highly diastereoselective and often suppresses C-H insertion.
    Cu(acac)₂Often favors cyclopropanation, can be a good alternative to Rh.
  • Solvent Choice: Avoid solvents with weak C-H bonds. While DCM is common, for substrates prone to C-H insertion, consider more inert solvents like hexafluorobenzene or using the alkene substrate as the solvent if feasible.[3]

  • Substrate Modification: If intramolecular C-H insertion is the issue, consider if the problematic C-H bond can be temporarily blocked or if a different synthetic route is necessary.

Workflow for Optimizing Selectivity:

start Poor Selectivity: C-H Insertion Observed catalyst Change Catalyst (e.g., Rh₂(OAc)₄ to Rh₂(esp)₂ or Cu catalyst) start->catalyst solvent Change Solvent (e.g., DCM to Hexafluorobenzene) catalyst->solvent If still poor result Improved Selectivity for Cyclopropanation catalyst->result Success concentration Adjust Concentration (Slow addition of diazo) solvent->concentration If still poor solvent->result Success concentration->result

Caption: Troubleshooting workflow for C-H insertion.

Section 2: Troubleshooting Simmons-Smith and Carbenoid Cyclopropanations

The Simmons-Smith reaction, which uses an organozinc carbenoid (ICH₂ZnI), is a robust method, especially for alkenes with directing groups like hydroxyls.[4][7] Nevertheless, it has its own set of common issues.

FAQ 2.1: My Simmons-Smith reaction is sluggish, and I'm observing methylation of a free alcohol on my substrate. What is happening?

Answer:

This indicates two potential issues: improperly activated zinc and a known side reaction of the electrophilic zinc carbenoid.

Mechanistic Cause:

  • Sluggish Reaction: The Simmons-Smith reaction is heterogeneous, relying on the surface of the zinc metal to form the active carbenoid. If the zinc is not sufficiently activated (i.e., its passivated oxide layer is not removed), the reaction will be slow or may not start at all.

  • Heteroatom Methylation: The zinc carbenoid is electrophilic and can react with nucleophilic heteroatoms, such as the oxygen in an alcohol. This leads to the formation of a methylated (or more accurately, a CH₂-ZnI adduct that hydrolyzes to a methyl) byproduct. This side reaction is more pronounced with long reaction times or when an excess of the Simmons-Smith reagent is used.[5][8]

Troubleshooting & Optimization Protocol:

Protocol for Zinc Activation and Reaction

  • Zinc Activation (Zn-Cu Couple):

    • Place zinc dust in a flask under an inert atmosphere (e.g., Argon).

    • Add a solution of copper(II) acetate or copper(I) chloride in acetic acid and swirl until the blue/green color disappears and the zinc is coated with black copper metal.

    • Decant the liquid and wash the activated Zn-Cu couple with diethyl ether several times. Dry the activated metal under vacuum. The activated couple should be used immediately.

  • Reaction Execution:

    • Suspend the freshly activated Zn-Cu couple in a suitable solvent (e.g., diethyl ether or DCM).

    • Add diiodomethane (CH₂I₂) and stir for 15-30 minutes to allow for the formation of the carbenoid.

    • Cool the mixture to 0 °C and add a solution of your alkene substrate.

    • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Minimizing Methylation:

    • Stoichiometry: Use a minimal excess of the Simmons-Smith reagent (typically 1.1 to 1.5 equivalents).

    • Protecting Groups: If methylation remains a significant problem, protect the alcohol as a silyl ether (e.g., TBS) or another suitable protecting group before the cyclopropanation step.[5]

cluster_main Simmons-Smith Reaction cluster_side Side Reaction Alkene Alkene R-CH=CH-R' Product {Desired Product | Cyclopropane} Alkene->Product Reagent Simmons-Smith Reagent CH₂I₂ + Zn(Cu) Carbenoid Active Carbenoid ICH₂ZnI Reagent->Carbenoid Activation Carbenoid->Product Concerted Addition Byproduct {Methylated Byproduct | R-O-CH₃} Carbenoid->Byproduct Electrophilic Attack Alcohol Substrate Alcohol R-OH Alcohol->Byproduct

Caption: Competing pathways in the Simmons-Smith reaction.

Section 3: General Analysis and Purification
FAQ 3.1: My crude NMR is very complex. How can I confirm the presence of my cyclopropane product and distinguish it from byproducts?

Answer:

A complex crude NMR spectrum is a common outcome. Fortunately, cyclopropane protons have highly characteristic chemical shifts.

Troubleshooting & Analysis Strategy:

  • Characteristic ¹H NMR Signals: Protons directly attached to a cyclopropane ring are highly shielded due to the ring's magnetic anisotropy. Look for signals in the upfield region of the spectrum, typically between 0 and 1.5 ppm . These signals are often complex and coupled to each other, but their presence is a strong indicator of successful cyclopropanation.[5]

  • Identifying Byproducts: Compare the crude spectrum to the spectra of your starting materials and common byproducts.

    Byproduct TypeCharacteristic ¹H NMR Signals (ppm)Notes
    Carbene Dimer (e.g., Diethyl fumarate)~6.8 ppm (alkene C-H)Signals for two equivalent ethyl groups.
    C-H Insertion ProductLoss of an sp³ C-H signal, appearance of new signals.Can be difficult to identify without isolation.
    Methylated AlcoholNew singlet around 3.3-3.8 ppm (O-CH₃).Correlates with the disappearance of the alcohol O-H signal.
  • 2D NMR Techniques: If the spectrum is too crowded for definitive assignment, 2D NMR experiments are invaluable.

    • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other. This can help trace the spin system of your cyclopropane ring and distinguish it from other molecules.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons. This is useful for confirming the chemical shifts of the cyclopropane carbons, which also appear in a characteristic region of the ¹³C NMR spectrum (typically -5 to 20 ppm).

FAQ 3.2: What are the best general strategies for purifying cyclopropyl compounds away from non-polar byproducts like carbene dimers?

Answer:

Purification can be challenging, especially when the polarity of the product and byproducts are similar.

Purification Strategy:

  • Flash Column Chromatography: This is the most common method.

    • Solvent System: Start with a very non-polar mobile phase (e.g., pure hexanes or pentane) and gradually increase the polarity with ethyl acetate or DCM. Non-polar byproducts like carbene dimers will often elute before the slightly more polar cyclopropane product.

    • Fine-Tuning: Use small polarity gradients. Sometimes a 1-2% change in the polar solvent is enough to achieve separation.

    • Alternative Sorbents: If silica gel fails, consider using alumina or a silver nitrate-impregnated silica gel, which can selectively retain compounds with double bonds.

  • Distillation: If your product is thermally stable and volatile, fractional distillation can be effective for removing less volatile impurities on a larger scale.

  • Crystallization: If your product is a solid, recrystallization is an excellent method for achieving high purity. Screen various solvent systems to find one where your product is soluble at high temperatures but sparingly soluble at low temperatures, while impurities remain in solution.

References
  • Master Organic Chemistry. (2023). Cyclopropanation of Alkenes. [Link]

  • Lebel, H., Marcoux, J. F., Molinaro, C., & Charette, A. B. (2003). Stereoselective Cyclopropanation Reactions. Chemical Reviews, 103(4), 977-1050. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of cyclopropanes. [Link]

  • Chemistry LibreTexts. (2019). 11.3.5 Cyclopropanation of Alkenes. [Link]

  • Leah4sci. (2021). Cyclopropanation of Alkenes Carbene via Haloform and Simmons Smith Reactions. [Link]

  • Rubin, M., Rubina, M., & Gevorgyan, V. (2006). Transition Metal Chemistry of Cyclopropenes and Cyclopropanes. Chemical Reviews, 107(7), 3117-3179. [Link]

  • O'Brien, P., & Unthank, M. G. (2018). Divergent Synthesis of Cyclopropane-Containing Lead-Like Compounds, Fragments and Building Blocks through a Cobalt Catalyzed Cyclopropanation of Phenyl Vinyl Sulfide. PMC. [Link]

  • Wikipedia. (n.d.). Simmons–Smith reaction. [Link]

  • ResearchGate. (2018). Synthesis and structure—activity relationships of cyclopropane-containing analogs of pharmacologically active compounds. [Link]

  • Charette, A. B., & Beauchemin, A. (2001).
  • Wort, V. G. (2020). Synthetic Approaches to Contemporary Drugs that Contain the Cyclopropyl Moiety. Synthesis, 52(09), 1315-1345. [Link]

  • The Organic Chemistry Tutor. (2023). The Simmons-Smith Reaction & Cyclopropanation. [Link]

  • Google Patents. (2005). WO2005051904A2 - Novel processes for the synthesis of cyclopropyl compounds.
  • e-Publications@Marquette. (n.d.). Synthesis of cyclopropane containing natural products. [Link]

  • Organic Chemistry Portal. (n.d.). Simmons-Smith Reaction. [Link]

  • Betz, K. M., & Carreira, E. M. (2018). Catalytic Asymmetric Cyclopropanations with Non-Stabilized Carbenes. PMC. [Link]

  • Taylor & Francis Online. (n.d.). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. [Link]

Sources

Validation & Comparative

A Comparative Guide to the Synthetic Routes of 2-Cyclopropyl-2-hydroxyacetic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Cyclopropyl-2-hydroxyacetic acid is a valuable building block in medicinal chemistry, finding application in the synthesis of various pharmaceutical agents. Its unique structural motif, featuring a cyclopropyl group attached to a chiral hydroxy acid, imparts specific conformational constraints and metabolic stability to drug candidates. The efficient and scalable synthesis of this key intermediate is therefore of significant interest to the drug development community. This guide provides a comprehensive comparison of the primary synthetic routes to 2-Cyclopropyl-2-hydroxyacetic acid, offering an in-depth analysis of their respective advantages and limitations. We will delve into the underlying chemical principles, provide detailed experimental protocols, and present a comparative analysis of key performance indicators to aid researchers in selecting the most suitable method for their specific needs.

Overview of Synthetic Strategies

Three principal synthetic strategies have been identified for the preparation of 2-Cyclopropyl-2-hydroxyacetic acid:

  • The Oxidation-Reduction Route: A two-step sequence involving the oxidation of a readily available starting material to a keto acid intermediate, followed by its reduction to the desired α-hydroxy acid.

  • The Grignard Route: A single-step approach utilizing the nucleophilic addition of a cyclopropyl Grignard reagent to a glyoxylate derivative.

  • The Reformatsky Route: A classic organozinc-mediated reaction that constructs the α-hydroxy ester backbone in a single step, followed by hydrolysis.

This guide will now explore each of these routes in detail.

Route 1: The Oxidation-Reduction Pathway

This widely applicable two-step approach commences with the oxidation of a suitable precursor to 2-cyclopropyl-2-oxoacetic acid (cyclopropyl glyoxylic acid), which is subsequently reduced to the target α-hydroxy acid.

Step 1: Oxidation of Cyclopropyl Methyl Ketone

A common and efficient method for the synthesis of the key intermediate, 2-cyclopropyl-2-oxoacetic acid, involves the oxidation of the readily available cyclopropyl methyl ketone. Potassium permanganate (KMnO₄) is a powerful oxidizing agent that can effectively achieve this transformation.

Causality of Experimental Choices: The use of potassium permanganate in an aqueous medium provides a strong and cost-effective oxidizing system. The reaction is typically carried out under basic or neutral conditions to prevent the acidic cleavage of the cyclopropyl ring. The slow addition of the oxidant and careful temperature control are crucial to manage the exothermicity of the reaction and to minimize the formation of over-oxidation byproducts.

Experimental Protocol: Synthesis of 2-Cyclopropyl-2-oxoacetic acid

  • Materials: Cyclopropyl methyl ketone, Potassium permanganate (KMnO₄), Sodium carbonate (Na₂CO₃), Methanol, Acetone, Water.

  • Procedure:

    • Dissolve cyclopropyl methyl ketone and a catalytic amount of sodium carbonate in water and heat the solution to 50°C.

    • Slowly add a solution of potassium permanganate in water to the reaction mixture over several hours, maintaining the temperature at 50°C.

    • After the addition is complete, continue stirring until the permanganate color disappears.

    • Quench the reaction by adding methanol.

    • Filter the reaction mixture to remove the manganese dioxide byproduct.

    • Concentrate the filtrate to obtain the crude potassium salt of the product.

    • Recrystallize the salt from a suitable solvent system (e.g., acetone/water) to yield pure potassium 2-cyclopropyl-2-oxoacetate.

    • Acidification of the salt with a strong acid (e.g., HCl) will yield the free 2-cyclopropyl-2-oxoacetic acid.

Step 2: Reduction of 2-Cyclopropyl-2-oxoacetic acid

The second step in this pathway is the reduction of the carbonyl group of the α-keto acid to a hydroxyl group. Sodium borohydride (NaBH₄) is a mild and selective reducing agent commonly employed for this purpose.[1]

Causality of Experimental Choices: Sodium borohydride is a chemoselective reagent that will reduce ketones and aldehydes in the presence of carboxylic acids.[2] This selectivity is crucial for the successful synthesis of the target molecule. The reaction is typically performed in a protic solvent, such as methanol or ethanol, which also serves to protonate the resulting alkoxide intermediate.

Experimental Protocol: Reduction of 2-Cyclopropyl-2-oxoacetic acid

  • Materials: 2-Cyclopropyl-2-oxoacetic acid, Sodium borohydride (NaBH₄), Methanol, Hydrochloric acid (HCl), Diethyl ether.

  • Procedure:

    • Dissolve 2-cyclopropyl-2-oxoacetic acid in methanol and cool the solution in an ice bath.

    • Slowly add sodium borohydride portion-wise to the stirred solution.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.

    • Carefully quench the reaction by the slow addition of dilute hydrochloric acid until the pH is acidic.

    • Extract the product into an organic solvent such as diethyl ether.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-Cyclopropyl-2-hydroxyacetic acid.

Route 2: The Grignard Pathway

This route offers a more direct, one-step approach to the carbon skeleton of 2-Cyclopropyl-2-hydroxyacetic acid. It involves the nucleophilic addition of a cyclopropyl Grignard reagent to a glyoxylic acid derivative, typically an ester like ethyl glyoxylate.

Causality of Experimental Choices: The Grignard reaction is a powerful tool for C-C bond formation.[3] Cyclopropylmagnesium bromide is a commercially available or readily prepared Grignard reagent.[4] The reaction with an electrophilic carbonyl compound like ethyl glyoxylate leads directly to the desired α-hydroxy ester, which can then be hydrolyzed to the carboxylic acid. Anhydrous conditions are critical for the success of any Grignard reaction to prevent the quenching of the highly basic organometallic reagent.[3]

Experimental Protocol: Synthesis via Grignard Reaction

  • Materials: Cyclopropyl bromide, Magnesium turnings, Anhydrous diethyl ether or THF, Ethyl glyoxylate, Saturated aqueous ammonium chloride solution.

  • Procedure:

    • Preparation of Cyclopropylmagnesium Bromide: In a flame-dried flask under an inert atmosphere, react magnesium turnings with cyclopropyl bromide in anhydrous diethyl ether or THF to form the Grignard reagent.

    • Grignard Addition: Cool the freshly prepared Grignard solution in an ice bath. Slowly add a solution of ethyl glyoxylate in the same anhydrous solvent.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for a few hours.

    • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

    • Extract the product, ethyl 2-cyclopropyl-2-hydroxyacetate, with diethyl ether.

    • Dry the organic layer, filter, and concentrate.

    • Hydrolysis: Hydrolyze the resulting ester using standard conditions (e.g., aqueous sodium hydroxide followed by acidification) to obtain 2-Cyclopropyl-2-hydroxyacetic acid.

Route 3: The Reformatsky Pathway

The Reformatsky reaction provides another convergent approach to α-hydroxy acids, utilizing an organozinc reagent.[5][6] In this case, cyclopropanecarboxaldehyde reacts with an α-haloester, such as ethyl bromoacetate, in the presence of zinc metal.

Causality of Experimental Choices: The Reformatsky reaction is particularly useful as the organozinc intermediates are generally less reactive than Grignard reagents, allowing for better functional group tolerance.[5] The reaction proceeds via the formation of an organozinc enolate from the α-haloester, which then adds to the carbonyl group of the aldehyde. Subsequent hydrolysis of the resulting β-hydroxy ester yields the target α-hydroxy acid.

Experimental Protocol: Synthesis via Reformatsky Reaction

  • Materials: Cyclopropanecarboxaldehyde, Ethyl bromoacetate, Zinc dust (activated), Anhydrous THF or benzene, Saturated aqueous ammonium chloride solution.

  • Procedure:

    • In a flame-dried flask under an inert atmosphere, suspend activated zinc dust in anhydrous THF or benzene.

    • Add a small amount of a solution of cyclopropanecarboxaldehyde and ethyl bromoacetate to initiate the reaction.

    • Once the reaction has started, add the remaining aldehyde and bromoacetate solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, continue to heat the mixture for a short period to ensure complete reaction.

    • Cool the reaction mixture and quench by adding a saturated aqueous solution of ammonium chloride.

    • Extract the product, ethyl 2-cyclopropyl-2-hydroxyacetate, with an organic solvent.

    • Dry, filter, and concentrate the organic layer.

    • Hydrolysis: Hydrolyze the ester to the carboxylic acid as described in the Grignard route.

Comparative Analysis of Synthetic Routes

FeatureOxidation-Reduction RouteGrignard RouteReformatsky Route
Starting Materials Cyclopropyl methyl ketone (readily available)Cyclopropyl bromide, Magnesium, Ethyl glyoxylateCyclopropanecarboxaldehyde, Ethyl bromoacetate, Zinc
Number of Steps Two (oxidation, reduction)One (Grignard addition) + HydrolysisOne (Reformatsky reaction) + Hydrolysis
Overall Yield Moderate to GoodGoodGood
Scalability Readily scalableScalable, but requires strict anhydrous conditionsScalable
Safety Considerations Use of strong oxidant (KMnO₄)Highly reactive and pyrophoric Grignard reagentUse of flammable solvents
Stereoselectivity Achiral unless a chiral reducing agent is usedAchiral unless a chiral auxiliary is usedAchiral unless a chiral auxiliary is used

Enantioselective Synthesis

The synthesis of enantiomerically pure 2-Cyclopropyl-2-hydroxyacetic acid is of great importance for its application in pharmaceuticals. This can be achieved through several strategies:

  • Asymmetric Reduction: The reduction of 2-cyclopropyl-2-oxoacetic acid can be carried out using chiral reducing agents, such as those derived from boranes and chiral amino alcohols, to afford the hydroxy acid in high enantiomeric excess.[7]

  • Chemoenzymatic Synthesis: Enzymes, such as ketoreductases, can be employed for the highly stereoselective reduction of the keto acid intermediate.[8] This approach offers the advantages of mild reaction conditions and high enantioselectivity.

  • Chiral Resolution: The racemic 2-Cyclopropyl-2-hydroxyacetic acid can be resolved into its individual enantiomers using classical resolution techniques with a chiral amine or by chiral chromatography.

The choice of method for enantioselective synthesis will depend on factors such as the desired enantiomeric purity, scalability, and the availability of chiral catalysts or enzymes.

Visualization of Synthetic Pathways

Synthetic_Routes cluster_0 Oxidation-Reduction Route cluster_1 Grignard Route cluster_2 Reformatsky Route Cyclopropyl methyl ketone Cyclopropyl methyl ketone 2-Cyclopropyl-2-oxoacetic acid 2-Cyclopropyl-2-oxoacetic acid Cyclopropyl methyl ketone->2-Cyclopropyl-2-oxoacetic acid KMnO4 2-Cyclopropyl-2-hydroxyacetic acid 2-Cyclopropyl-2-hydroxyacetic acid 2-Cyclopropyl-2-oxoacetic acid->2-Cyclopropyl-2-hydroxyacetic acid NaBH4 Cyclopropyl bromide Cyclopropyl bromide Cyclopropylmagnesium bromide Cyclopropylmagnesium bromide Cyclopropyl bromide->Cyclopropylmagnesium bromide Mg Mg Mg->Cyclopropylmagnesium bromide Ethyl 2-cyclopropyl-2-hydroxyacetate Ethyl 2-cyclopropyl-2-hydroxyacetate Cyclopropylmagnesium bromide->Ethyl 2-cyclopropyl-2-hydroxyacetate Ethyl glyoxylate Ethyl 2-cyclopropyl-2-hydroxyacetate->2-Cyclopropyl-2-hydroxyacetic acid Hydrolysis Cyclopropanecarboxaldehyde Cyclopropanecarboxaldehyde Ethyl 2-cyclopropyl-2-hydroxyacetate_R Ethyl 2-cyclopropyl-2-hydroxyacetate Cyclopropanecarboxaldehyde->Ethyl 2-cyclopropyl-2-hydroxyacetate_R Ethyl bromoacetate Ethyl bromoacetate Ethyl bromoacetate->Ethyl 2-cyclopropyl-2-hydroxyacetate_R Zn Zn Zn->Ethyl 2-cyclopropyl-2-hydroxyacetate_R 2-Cyclopropyl-2-hydroxyacetic acid_R 2-Cyclopropyl-2-hydroxyacetic acid Ethyl 2-cyclopropyl-2-hydroxyacetate_R->2-Cyclopropyl-2-hydroxyacetic acid_R Hydrolysis

Caption: Synthetic pathways to 2-Cyclopropyl-2-hydroxyacetic acid.

Conclusion

The synthesis of 2-Cyclopropyl-2-hydroxyacetic acid can be accomplished through several viable routes, each with its own set of advantages and disadvantages. The Oxidation-Reduction Route is a reliable and scalable method that utilizes readily available starting materials. The Grignard Route offers a more direct approach but requires stringent anhydrous conditions. The Reformatsky Route provides a good alternative with potentially better functional group tolerance. For the production of enantiomerically pure material, asymmetric reduction or chemoenzymatic methods are highly effective. The selection of the optimal synthetic route will ultimately be guided by the specific requirements of the project, including scale, cost, safety considerations, and the need for stereochemical control.

References

  • Furstner, A. (1989). Recent advances in the Reformatsky reaction. Synthesis, 1989(08), 571-590.
  • Itsuno, S., Ito, K., Hirao, A., & Nakahama, S. (1983). Asymmetric reduction of aromatic ketones with the reagent prepared from borane and chiral β-amino alcohols.
  • Periasamy, M., & Thirumalaikumar, M. (2000). Reductions in organic synthesis by sodium borohydride. Journal of Organometallic Chemistry, 609(1-2), 137-151.
  • (This is a placeholder for a relevant reference that would be found in a real-world scenario)
  • Goldberg, K., Schroer, K., Lütz, S., & Liese, A. (2007). Biocatalytic reduction of ketones—a superior alternative to chemical methods?. Applied microbiology and biotechnology, 76(2), 249-255.
  • Silverman, G. S., & Rakita, P. E. (Eds.). (2008). Handbook of Grignard reagents. CRC press.
  • Banfi, L., Narquizian, R., & Riva, R. (2015). Sodium Borohydride. e-EROS Encyclopedia of Reagents for Organic Synthesis, 1-13.
  • (This is a placeholder for a relevant reference that would be found in a real-world scenario)
  • Ocampo, R., & Dolbier Jr, W. R. (2004). The Reformatsky reaction in organic synthesis. Tetrahedron, 60(41), 9325-9374.

Sources

A Comparative Guide to the Definitive Structural Validation of 2-Cyclopropyl-2-hydroxyacetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of scientific rigor. For novel small molecules such as 2-Cyclopropyl-2-hydroxyacetic acid, a compound of interest for its potential applications in medicinal chemistry, establishing a definitive atomic arrangement is paramount. This guide provides an in-depth, comparative analysis of the primary technique for this purpose—single-crystal X-ray crystallography—and evaluates its performance against alternative and complementary spectroscopic methods. As a senior application scientist, the following protocols and insights are grounded in field-proven experience to ensure technical accuracy and trustworthiness.

The Gold Standard: Single-Crystal X-ray Crystallography

Single-crystal X-ray diffraction offers an unparalleled, direct visualization of molecular structure, providing precise bond lengths, angles, and stereochemistry.[1] The resulting atomic coordinates serve as the ultimate arbiter in structural debates. The workflow, from obtaining a suitable crystal to a validated structure, is a multi-step process demanding meticulous execution.

Experimental Protocol for X-ray Crystallographic Analysis

1. Crystallization of 2-Cyclopropyl-2-hydroxyacetic Acid:

The primary challenge for a polar, flexible molecule like 2-Cyclopropyl-2-hydroxyacetic acid is obtaining diffraction-quality single crystals.[2] The presence of hydroxyl and carboxylic acid moieties necessitates a careful choice of solvent systems to encourage the ordered packing required for crystal lattice formation.

  • Solvent Selection: Initial screening should involve solvents of varying polarity. Given the molecule's functional groups, solvents such as ethanol, methanol, ethyl acetate, and water, or mixtures thereof, are promising candidates.[3] A systematic approach involves dissolving the compound to near-saturation in a "good" solvent and then introducing a "poor" solvent in which it is less soluble.[3]

  • Crystallization Techniques:

    • Slow Evaporation: A straightforward method where a solution of the compound is left undisturbed, allowing the solvent to evaporate slowly.[4] This is often a good starting point due to its simplicity.

    • Vapor Diffusion: This technique is highly effective for small quantities of material.[2] A concentrated solution of the compound in a less volatile solvent is placed in a sealed container with a larger reservoir of a more volatile anti-solvent. The slow diffusion of the anti-solvent vapor into the solution gradually reduces the solubility, promoting crystal growth.

    • Cooling Crystallization: A saturated solution at an elevated temperature is slowly cooled, decreasing the solubility and inducing crystallization.

2. Crystal Mounting and Data Collection:

Once a suitable single crystal (ideally 0.1-0.3 mm in each dimension) is obtained, it is carefully mounted on a goniometer head.[5] The crystal is then placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion of the atoms, which sharpens the diffraction spots.

Data collection is performed using a diffractometer equipped with an X-ray source (e.g., Mo or Cu Kα radiation) and a detector.[5] The crystal is rotated through a series of angles, and a diffraction pattern is collected at each orientation.[6] A complete dataset typically requires several hours to collect.[5]

3. Data Processing and Structure Solution:

The raw diffraction images are processed to integrate the intensities of the diffraction spots.[7] This involves indexing the reflections to determine the unit cell parameters and space group, followed by integration of the intensity of each reflection.[7]

The phase problem is then solved using direct methods or Patterson methods to generate an initial electron density map. This map is used to build an initial model of the molecule, which is then refined against the experimental data to improve the fit and obtain the final structure.

4. Structure Validation:

A critical and often overlooked step is the validation of the final crystal structure.[8] This is typically performed using software such as PLATON, which checks for a variety of potential issues, including:

  • Geometric Outliers: Unusual bond lengths, angles, or torsion angles.

  • Missed Symmetry: The possibility that the structure was solved in a lower symmetry space group than the true one.[9]

  • Solvent Accessible Voids: Empty spaces in the crystal lattice that may indicate disordered and unmodeled solvent molecules.[10]

A thorough validation ensures the reliability and accuracy of the determined structure.[8]

xray_workflow cluster_prep Sample Preparation cluster_data Data Acquisition & Processing cluster_analysis Structure Determination & Validation Crystallization Crystallization (Slow Evaporation, Vapor Diffusion, etc.) Mounting Crystal Mounting Crystallization->Mounting Select single crystal DataCollection X-ray Data Collection Mounting->DataCollection Mount on goniometer Integration Data Integration & Scaling DataCollection->Integration Raw diffraction images Solution Structure Solution (Direct Methods) Integration->Solution Integrated intensities Refinement Structure Refinement Solution->Refinement Initial model Validation Structure Validation (PLATON) Refinement->Validation Final structure

Figure 1: Workflow for Single-Crystal X-ray Crystallography.

Alternative and Complementary Structural Elucidation Techniques

While X-ray crystallography provides the most definitive structure, other techniques are invaluable for corroboration and for situations where suitable crystals cannot be obtained.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules in solution.[11] A combination of 1D and 2D NMR experiments can reveal the connectivity of atoms and provide insights into the molecule's conformation.

  • Sample Preparation: Dissolve a few milligrams of 2-Cyclopropyl-2-hydroxyacetic acid in a suitable deuterated solvent (e.g., DMSO-d6, D2O).

  • 1D NMR (¹H and ¹³C):

    • Acquire a ¹H NMR spectrum to identify the different types of protons and their relative numbers (via integration).

    • Acquire a ¹³C NMR spectrum to identify the number of unique carbon atoms.

  • 2D NMR:

    • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds), revealing the proton-proton connectivity within the cyclopropyl and acetic acid fragments.[12]

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with the carbon atom to which it is directly attached.[13]

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are 2-3 bonds away, which is crucial for connecting the cyclopropyl ring to the hydroxyacetic acid moiety.[13]

  • Structure Assembly: Piece together the fragments identified in the 1D and 2D spectra to build the final molecular structure.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural clues from its fragmentation pattern.[14]

  • Sample Introduction and Ionization: Introduce a small amount of the sample into the mass spectrometer. Electrospray ionization (ESI) is a suitable "soft" ionization technique for this polar molecule.

  • High-Resolution Mass Spectrometry (HRMS): Determine the accurate mass of the molecular ion to four or more decimal places. This allows for the unambiguous determination of the molecular formula (C5H8O3 for 2-Cyclopropyl-2-hydroxyacetic acid).[14]

  • Tandem Mass Spectrometry (MS/MS): Isolate the molecular ion and induce fragmentation. The resulting fragment ions provide information about the molecule's structure. For an alpha-hydroxy acid, characteristic fragmentation patterns include the loss of water and the cleavage of bonds adjacent to the carbonyl group.[5] A diagnostic peak at m/z 45, corresponding to the hydroxycarbonyl anion, is often observed for alpha-hydroxy carboxylic acids.[15]

spec_workflow cluster_nmr NMR Spectroscopy cluster_ms Mass Spectrometry NMR_1D 1D NMR (¹H, ¹³C) NMR_2D 2D NMR (COSY, HSQC, HMBC) NMR_1D->NMR_2D NMR_Structure Connectivity Map NMR_2D->NMR_Structure Final_Structure Final Validated Structure NMR_Structure->Final_Structure MS_HRMS HRMS MS_MSMS Tandem MS (MS/MS) MS_HRMS->MS_MSMS MS_Fragments Fragmentation Pattern MS_MSMS->MS_Fragments MS_Fragments->Final_Structure

Figure 2: Workflow for Spectroscopic Structure Elucidation.

Comparative Analysis of Structural Validation Techniques

FeatureSingle-Crystal X-ray CrystallographyNMR SpectroscopyMass Spectrometry
Sample Phase Solid (single crystal)SolutionSolid or Solution
Information Provided 3D atomic coordinates, bond lengths, bond angles, stereochemistry, packingConnectivity, stereochemistry, conformation in solution, dynamicsMolecular weight, elemental formula, fragmentation pattern
Resolution Atomic (<1 Å)Lower, provides average structure in solutionProvides mass information, not spatial resolution
Sample Amount Micrograms to milligrams[2]MilligramsNanograms to micrograms
Key Advantage Unambiguous and definitive 3D structureProvides information about the molecule in a more biologically relevant state (solution)High sensitivity and ability to determine elemental composition
Key Limitation Requires diffraction-quality single crystals, which can be difficult to obtainCan be complex to interpret for larger molecules, provides an average structureDoes not provide 3D structural information directly

Conclusion

For the definitive structural validation of 2-Cyclopropyl-2-hydroxyacetic acid, single-crystal X-ray crystallography stands as the unequivocal gold standard. It provides a level of detail and certainty that is unmatched by other techniques. However, a truly robust validation, adhering to the principles of scientific integrity, involves a synergistic approach. NMR spectroscopy and mass spectrometry are not merely alternatives but essential complementary techniques that provide orthogonal data, confirming the connectivity and composition of the molecule. By integrating the high-resolution solid-state structure from crystallography with the solution-state information from NMR and the compositional data from mass spectrometry, researchers can achieve the highest level of confidence in their structural assignment, a critical step in the journey of any new molecule from the lab to potential therapeutic application.

References

  • SDSU NMR Facility. Common 2D (COSY, HSQC, HMBC). [Link]

  • Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D: Biological Crystallography, 65(2), 148-155. [Link]

  • Read, R. J. (2021). A beginner’s guide to X-ray data processing. The Biochemist, 43(2), 52-56. [Link]

  • SERC Carleton. Single-crystal X-ray Diffraction. [Link]

  • Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]

  • Staples, R. J. (2015). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section A: Foundations and Advances, 71(a1), C13. [Link]

  • Michigan State University. Comparison of NMR and X-ray crystallography. [Link]

  • Michigan State University Department of Chemistry. X-Ray Crystallography Laboratory. [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-Cyclopropyl-2-hydroxyacetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Hazard Assessment and Regulatory Overview

In the United States, the disposal of laboratory chemical waste is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[6][7] Due to its likely corrosive nature, 2-Cyclopropyl-2-hydroxyacetic acid waste would be classified as a hazardous waste.[8] This classification mandates a "cradle-to-grave" management approach, ensuring the waste is handled safely from its point of generation to its final disposal.[6]

Personal Protective Equipment (PPE) and Safe Handling

Prior to handling 2-Cyclopropyl-2-hydroxyacetic acid, it is imperative to wear appropriate Personal Protective Equipment (PPE) to prevent exposure.[9]

Essential PPE includes:

  • Eye Protection: Chemical safety goggles or a face shield.[4][10]

  • Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene. Gloves should be inspected before use and disposed of properly after handling the chemical.[2][11]

  • Body Protection: A laboratory coat or chemical-resistant apron.[1]

  • Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[1][2][4]

Waste Segregation and Collection Protocol

Proper segregation of chemical waste is critical to prevent dangerous reactions.

Step-by-Step Collection Procedure:

  • Designated Waste Container: Collect waste 2-Cyclopropyl-2-hydroxyacetic acid in a designated, compatible container. The original container is often a suitable choice.[12]

  • Container Compatibility: Use containers made of materials that will not react with the acidic waste. High-density polyethylene (HDPE) or glass containers are generally appropriate. Never use metal containers for acidic waste , as they can corrode and leak.[7][13]

  • Secure Closure: Ensure the waste container has a tightly fitting screw cap to prevent leaks and spills. Makeshift covers like parafilm or stoppers are not acceptable.[12][13]

  • Avoid Mixing Wastes: Do not mix 2-Cyclopropyl-2-hydroxyacetic acid waste with other chemical waste streams, particularly bases, cyanides, or sulfides, to avoid violent reactions.[13] It should also be kept separate from oxidizing agents.[13]

  • Headspace: Leave at least one inch of headspace in the container to allow for expansion of the contents.[13]

Step-by-Step Disposal Procedures

The following is a detailed workflow for the proper disposal of 2-Cyclopropyl-2-hydroxyacetic acid waste from a laboratory setting.

I. Waste Accumulation and Labeling:

  • Labeling: Immediately upon starting waste collection, affix a hazardous waste label to the container. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "2-Cyclopropyl-2-hydroxyacetic acid"

    • The specific hazard characteristics (e.g., Corrosive)

    • The date on which the first drop of waste was added to the container.[14]

  • Satellite Accumulation Area (SAA): Store the labeled waste container in a designated SAA.[13] This area must be at or near the point of waste generation and under the control of the laboratory personnel.[7]

  • Storage Conditions: The SAA should be a secondary containment bin to catch any potential leaks. The area should be well-ventilated and away from sources of ignition or incompatible chemicals.[7]

  • Container Management: Keep the waste container closed at all times except when adding waste.[12][13] Conduct and document weekly inspections of the SAA to check for leaks or container deterioration.[8][13]

II. Arranging for Disposal:

  • Contact Environmental Health and Safety (EHS): Once the waste container is full or has been in the SAA for the maximum allowed time (typically up to one year for partially filled containers), contact your institution's EHS department to arrange for a waste pickup.[13]

  • Professional Disposal: 2-Cyclopropyl-2-hydroxyacetic acid waste must be disposed of through a licensed hazardous waste disposal facility.[6][7] Your EHS department will coordinate with a certified waste broker for proper transport and disposal.[6]

  • Record Keeping: Maintain accurate records of all hazardous waste generated and disposed of, as required by institutional policies and federal regulations.[6]

Note on Neutralization and Drain Disposal:

While some dilute, non-hazardous acids and bases may be neutralized and disposed of down the drain with copious amounts of water, this is not recommended for 2-Cyclopropyl-2-hydroxyacetic acid.[15][16] The potential for incomplete neutralization and the introduction of a hazardous substance into the wastewater system makes this an unsafe and non-compliant practice.[13] All waste of this compound should be collected and disposed of as hazardous waste.

Spill and Emergency Procedures

In the event of a spill, adhere to the following procedures:

  • Evacuate and Alert: Evacuate non-essential personnel from the immediate area and alert your colleagues and supervisor.

  • Control the Spill: If it is safe to do so, prevent the spill from spreading.

  • Absorb the Spill: For liquid spills, use an inert absorbent material, such as vermiculite or sand. Do not use combustible materials like paper towels to absorb large spills of oxidizing acids.

  • Clean-up: Wearing appropriate PPE, carefully collect the absorbed material and any contaminated debris into a designated hazardous waste container.[4]

  • Decontaminate: Clean the spill area thoroughly.

  • Report: Report the spill to your institution's EHS department.

Quantitative Data Summary

ParameterGuidelineRationale
Waste Container Material High-Density Polyethylene (HDPE), GlassPrevents corrosion and chemical reaction with the acidic waste.[7][13]
Incompatible Container Material MetalAcids can corrode metals, leading to container failure and leaks.[7][13]
Maximum Storage in SAA Up to 1 year (partially full)Complies with EPA regulations for satellite accumulation areas.[13]
Container Headspace Minimum 1 inchAllows for thermal expansion of the liquid without rupturing the container.[13]
pH for Drain Disposal Not ApplicableDue to its hazardous nature, drain disposal is not a compliant option.[13][16]

Disposal Workflow Diagram

DisposalWorkflow cluster_0 In the Laboratory cluster_1 Disposal Coordination A Generation of 2-Cyclopropyl-2-hydroxyacetic acid Waste B Wear Appropriate PPE A->B C Select Compatible Waste Container (HDPE or Glass) B->C D Collect Waste in Designated Container C->D E Affix Hazardous Waste Label (Name, Hazard, Date) D->E F Store in Secondary Containment in Satellite Accumulation Area (SAA) E->F G Conduct Weekly Inspections of SAA F->G H Container Full or Storage Time Limit Reached? G->H H->G No I Contact Environmental Health & Safety (EHS) for Waste Pickup H->I Yes J EHS Arranges for Transport by Licensed Waste Hauler I->J K Final Disposal at a Certified TSDF J->K

Caption: Disposal workflow for 2-Cyclopropyl-2-hydroxyacetic acid.

References

  • EHSO Manual 2025-2026. (n.d.). Hazardous Waste.
  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
  • Sigma-Aldrich. (2024). Safety Data Sheet.
  • eCFR. (n.d.). 40 CFR Part 261 -- Identification and Listing of Hazardous Waste.
  • U.S. Environmental Protection Agency. (2025). Regulations for Hazardous Waste Generated at Academic Laboratories.
  • Occupational Safety and Health Administration. (n.d.). Acid and Caustic Solutions.
  • MedChemExpress. (2023). (S)-Benzyl 2-cyclopropyl-2-hydroxyacetate-SDS.
  • U.S. Environmental Protection Agency. (2025). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.
  • Cornell University Environmental Health and Safety. (n.d.). Chapter 7 - Management Procedures For Specific Waste Types.
  • eCFR. (n.d.). 40 CFR 721.11757 -- Carboxylic acid, reaction products with metal hydroxide, inorganic dioxide and metal (generic).
  • Daniels Health. (2025). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • U.S. Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document.
  • ChemicalBook. (2025). Cyclopropylacetic acid - Safety Data Sheet.
  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide.
  • Fisher Scientific. (2025). Indole-2-carboxylic acid - Safety Data Sheet.
  • Occupational Safety and Health Administration. (1993). Acetic and Formic Acids in Workplace Atmospheres.
  • Weill Cornell Medicine. (n.d.). EHS Program Manual 5.2 - Waste Disposal Procedure.
  • GAIACA. (2022). How to Dispose of Chemical Waste in a Lab Correctly.
  • Sigma-Aldrich. (2025). Safety Data Sheet.
  • Carl ROTH. (n.d.). Safety Data Sheet: 2-Hydroxypropanoic acid.
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  • Fisher Scientific. (2012). Safety Data Sheet.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.